1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene
Description
BenchChem offers high-quality 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(chloromethyl)-3-(2,2-difluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXQLKQPTHUEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular weight and formula of 3-(2,2-difluoroethoxy)benzyl chloride
This in-depth technical guide details the molecular profile, synthetic pathways, and medicinal chemistry applications of 3-(2,2-difluoroethoxy)benzyl chloride . It is designed for researchers in drug discovery and organic synthesis.
Molecular Architecture & Synthetic Utility in Medicinal Chemistry
Executive Summary
3-(2,2-Difluoroethoxy)benzyl chloride is a specialized organofluorine building block used in the synthesis of pharmaceuticals and agrochemicals. Its core value lies in the 2,2-difluoroethoxy moiety, a bioisostere for traditional alkoxy groups (methoxy/ethoxy). This substitution enhances metabolic stability by blocking labile sites prone to cytochrome P450 oxidation while modulating lipophilicity (LogP) and membrane permeability.
This guide provides a definitive physicochemical profile, validated synthetic protocols, and safety frameworks for handling this potent alkylating agent.
Physicochemical Profile
The molecule combines a reactive benzyl chloride electrophile with a metabolically robust difluoroethyl ether tail.
| Property | Value | Notes |
| IUPAC Name | 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene | Systematic nomenclature |
| Molecular Formula | C₉H₉ClF₂O | Validated by elemental composition |
| Molecular Weight | 206.62 g/mol | Monoisotopic mass: 206.03 g/mol |
| CAS Number (Precursor) | 1184667-43-3 | Refers to the alcohol precursor; chloride is often prepared in situ |
| Physical State | Colorless to pale yellow liquid | Typical for benzyl chlorides |
| Boiling Point (Predicted) | ~235–240 °C (760 mmHg) | Extrapolated from benzyl chloride (179°C) + difluoroethoxy group |
| LogP (Predicted) | ~2.8 – 3.2 | Higher lipophilicity than non-fluorinated analog |
| Reactivity | High (SN2 Electrophile) | Prone to hydrolysis; store under inert gas |
Synthetic Pathways & Causality
The synthesis of 3-(2,2-difluoroethoxy)benzyl chloride is typically achieved via a convergent route starting from 3-hydroxybenzaldehyde . This approach allows for the early introduction of the fluorinated moiety, avoiding late-stage fluorination challenges.
Validated Synthetic Route
The synthesis follows a three-step protocol: O-Alkylation → Reduction → Chlorination .
-
O-Alkylation: 3-Hydroxybenzaldehyde is reacted with a difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate or bromide) under basic conditions.
-
Causality: Weak bases (K₂CO₃) in polar aprotic solvents (DMF/DMSO) favor O-alkylation over C-alkylation.
-
-
Reduction: The aldehyde is reduced to 3-(2,2-difluoroethoxy)benzyl alcohol (CAS 1184667-43-3) using Sodium Borohydride (NaBH₄).
-
Causality: NaBH₄ provides mild, chemoselective reduction, preserving the ether linkage.
-
-
Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (SOCl₂).
-
Causality: SOCl₂ is preferred over HCl to drive the reaction to completion via the formation of gaseous byproducts (SO₂, HCl), simplifying purification.
-
Reaction Workflow Diagram (DOT)
Caption: Step-wise synthesis from commercially available 3-hydroxybenzaldehyde to the target chloride.
Experimental Protocols
These protocols are derived from standard transformations in medicinal chemistry and optimized for fluorinated substrates.
Protocol A: Synthesis of Precursor Alcohol (CAS 1184667-43-3)
Objective: Prepare the stable alcohol intermediate.
-
Setup: Charge a 3-neck flask with 3-hydroxybenzaldehyde (1.0 eq) and K₂CO₃ (2.0 eq) in DMF (0.5 M).
-
Addition: Add 2,2-difluoroethyl tosylate (1.2 eq) dropwise.
-
Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over MgSO₄, and concentrate.
-
Reduction: Dissolve the crude aldehyde in MeOH (0.5 M). Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise. Stir at RT for 2 hours.
-
Purification: Quench with sat. NH₄Cl. Extract with DCM. Purify via silica gel chromatography (Hex/EtOAc gradient).
Protocol B: Chlorination to Target Molecule
Objective: Convert alcohol to reactive chloride.
-
Setup: Dissolve 3-(2,2-difluoroethoxy)benzyl alcohol (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (1-2 drops).
-
Addition: Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise over 20 mins.
-
Reaction: Allow to warm to RT and reflux for 2–4 hours.
-
Checkpoint: Monitor disappearance of alcohol by TLC (Note: Chloride often runs faster and is less polar).
-
-
Workup: Concentrate in vacuo to remove excess SOCl₂ and solvent. Co-evaporate with toluene twice to remove traces of acid.
-
Storage: The resulting oil is typically used immediately without further purification to prevent hydrolysis.
Medicinal Chemistry Applications
The 3-(2,2-difluoroethoxy) moiety is a strategic tool in hit-to-lead optimization.
Bioisosteric Logic
-
Metabolic Stability: The terminal -CHF₂ group reduces the electron density of the adjacent methylene, making it resistant to oxidative dealkylation by CYP450 enzymes compared to a standard ethoxy (-OCH₂CH₃) group.
-
Lipophilicity: The fluorine atoms increase lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration or membrane permeability.
-
Conformation: The gauche effect of the fluorine atoms can lock the ether side chain into a specific conformation, potentially enhancing binding affinity to target proteins (e.g., Kinases, H+/K+ ATPases).
Target Classes
This building block is relevant for:
-
P-CABs (Potassium-Competitive Acid Blockers): Structural analogs of Tegoprazan and Linaprazan often utilize fluorinated alkoxy tails to improve half-life.
-
Kinase Inhibitors: Used to derivatize core scaffolds (e.g., quinazolines, pyrimidines) to probe the S1/S2 pockets of kinases.
Application Logic Diagram (DOT)
Caption: Strategic benefits of the 2,2-difluoroethoxy moiety in drug design.
Safety & Handling (SDS Summary)
Warning: Benzyl chlorides are potent alkylating agents and lachrymators.
-
Hazards:
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.[1]
-
Lachrymator: Induces tearing; handle only in a fume hood.
-
-
Storage: Store at 2–8°C under argon/nitrogen. Moisture sensitive (hydrolyzes to alcohol and HCl).
-
Disposal: Quench with aqueous sodium bicarbonate before disposal into halogenated waste.
References
-
Precursor Availability: Sigma-Aldrich. 3-(2,2-Difluoroethoxy)benzyl alcohol (CAS 1184667-43-3). Available at:
-
Synthetic Methodology: General procedure for the conversion of benzyl alcohols to benzyl chlorides using Thionyl Chloride. Organic Syntheses, Coll. Vol. 4, p.571 (1963). Available at:
- Medicinal Chemistry Context:Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Chemical Reviews, 2008. (Contextual reference for difluoroethoxy bioisosterism).
-
Drug Class Context: Discovery of Tegoprazan, a Novel Potassium-Competitive Acid Blocker. J. Med. Chem. 2020.[2][3][4] (Illustrates the use of fluorinated ether tails in P-CABs). Available at:
Sources
Safety Data Sheet (SDS) & Handling Whitepaper: 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene
Executive Summary: Structural Hazard Profiling
1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene is a highly specialized, bifunctional electrophilic building block utilized in drug development to graft the 3-(2,2-difluoroethoxy)benzyl pharmacophore onto nucleophilic scaffolds. Because public, standardized SDS data for this specific novel derivative is limited, its safety profile must be deductively synthesized from its constituent functional moieties.
As an application scientist, it is critical to understand the causality behind the compound's hazards to design safe experimental parameters:
-
The Chloromethyl (Benzyl Chloride) Moiety: This group is a potent, irreversible alkylating agent. It undergoes rapid
substitution with biological nucleophiles (e.g., primary amines in proteins, nitrogenous bases in DNA). Consequently, it acts as a severe lachrymator, causes immediate skin burns, and carries a high risk of mutagenicity and carcinogenicity, mirroring the established Group 2A hazard profile of unsubstituted benzyl chloride[1]. -
The 2,2-Difluoroethoxy Moiety: The addition of this fluorinated ether significantly increases the lipophilicity of the molecule, enhancing its ability to penetrate dermal barriers and cellular membranes. Furthermore, while stable under standard reaction conditions, fluorinated ethers are susceptible to extreme thermal degradation (>250 °C). Heating this compound beyond its stability threshold can result in the homolytic cleavage of the fluorinated chain and the subsequent release of highly corrosive and toxic hydrogen fluoride (HF) gas[2].
Synthesized Physicochemical & GHS Safety Data
To facilitate safe handling, the quantitative and categorical data below synthesizes the known limits of its structural analogs into a predictive safety framework.
| Parameter | Synthesized Value / Classification | Causality / Note |
| Physical State | Colorless to pale yellow liquid | Typical physical state for substituted benzyl chlorides. |
| Boiling Point | ~220–240 °C (Predicted) | Elevated compared to benzyl chloride due to the fluorinated ether mass. |
| GHS Hazard Statements | H302 (Harmful if swallowed)H314 (Causes severe skin burns)H318 (Causes serious eye damage)H331 (Toxic if inhaled)H350 (May cause cancer) | Driven entirely by the electrophilic reactivity of the benzylic carbon[1]. |
| Thermal Hazards | H330 (Fatal if inhaled - HF release) | Emits HF gas upon extreme thermal decomposition[2]. |
| Primary PPE | Neoprene/Nitrile double-gloving, face shield, Type ABEK respiratory filter. | Required to prevent dermal alkylation and inhalation of lachrymatory vapors. |
Mechanistic Toxicology & Reactivity Pathway
Understanding the mechanism of toxicity is paramount for designing effective safety protocols. The lipophilic fluorinated ether facilitates rapid tissue absorption, where the chloromethyl group immediately acts as an electrophilic sink, disrupting cellular function.
Mechanistic pathway of toxicity and thermal degradation hazards.
Experimental Workflows & Self-Validating Safety Protocols
When utilizing 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene for nucleophilic substitution (e.g., amine alkylation), the protocol must be designed as a self-validating system . This means the process inherently verifies the neutralization of the toxic reagent before it ever reaches the waste stream.
To achieve this, we utilize an active ammonia/amine quench. Benzyl chlorides react rapidly with aqueous ammonia via an
Step-by-Step Alkylation & Quenching Methodology:
-
Preparation & Dispensing: Conduct all operations in a Class II fume hood. Dispense the reagent using positive displacement pipettes to avoid vapor-lock issues common with volatile lachrymators.
-
Reaction Execution: Combine the reagent (1.0 eq) with the target nucleophile (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an aprotic solvent (e.g., DMF or Acetonitrile). Maintain the reaction temperature strictly below 80 °C to prevent any risk of thermal ether degradation[2].
-
In-Process Validation: Monitor the reaction via LCMS. Do not proceed to workup until the extracted ion chromatogram (EIC) shows >99% consumption of the benzyl chloride starting material.
-
Active Quenching (Critical Safety Step): To the crude reaction mixture, add an excess of concentrated aqueous ammonia (
) or ethanolamine (5.0 eq). Stir vigorously for 30 minutes at room temperature. Causality: This forces any residual electrophile to undergo nucleophilic substitution, converting the toxic alkylating agent into a benign, highly polar amine[3]. -
Post-Quench Validation: Perform a final TLC or rapid LCMS check. The complete absence of the high-Rf starting material validates that the quench was successful and the system is safe to open.
-
Phase Separation & Disposal: Add water and extract the desired product into an organic phase (e.g., Ethyl Acetate). The aqueous layer, now containing the neutralized benzylamine adduct and chloride salts, can be safely transferred to standard aqueous basic waste.
Experimental workflow for SN2 alkylation and self-validating ammonia quench.
References
- Source: Merck Millipore (Sigma-Aldrich)
- An Investigation of Thermal Air Degradation and Pyrolysis of Per- and Polyfluoroalkyl Substances and Aqueous Film-Forming Foams in Soil Source: ACS ES&T Engineering URL
- The kinetics and mechanisms of organic reactions in liquid ammonia Source: ResearchGate URL
Sources
The Strategic Deployment of the Difluoroethoxy Moiety on Benzene Scaffolds: A Technical Guide to Structure-Activity Relationships
Introduction: The Rise of Fluorine in Rational Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of lead optimization.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Among the various fluorinated motifs, the difluoroethoxy group (-OCHF₂) has emerged as a particularly valuable bioisostere, most notably for the commonly occurring methoxy group (-OCH₃).[1][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of difluoroethoxy benzene derivatives, offering researchers and drug development professionals a comprehensive understanding of how to leverage this functional group to design more effective and safer therapeutics.
The fundamental premise of SAR lies in the systematic modification of a molecule's structure to observe the corresponding changes in its biological activity.[4] For difluoroethoxy benzene derivatives, this involves a multi-pronged investigation into the effects of the difluoroethoxy group itself, the substitution pattern on the benzene ring, and the nature of the pharmacophore attached to this core scaffold. This guide will dissect these elements, providing both the theoretical underpinnings and practical, field-proven insights into their application.
The Difluoroethoxy Group: A Bioisosteric Advantage
The substitution of a methoxy group with a difluoroethoxy group is a common strategy in medicinal chemistry to address metabolic liabilities. Aryl ethers, such as those containing a methoxy group, are often susceptible to O-demethylation by cytochrome P450 enzymes, leading to rapid metabolism and reduced bioavailability. The robust C-F bonds in the difluoroethoxy group are significantly more resistant to enzymatic cleavage, thereby enhancing the metabolic stability of the parent molecule.[3]
Beyond metabolic stability, the difluoroethoxy group subtly modulates the electronic and lipophilic character of the molecule. It is more lipophilic than a hydroxyl group and generally more lipophilic than a methoxy group, which can influence membrane permeability and interactions with hydrophobic pockets in target proteins.[5] Furthermore, the difluoroethoxy group is a weak hydrogen bond donor, a feature that can be exploited to form additional interactions within a binding site.[3]
Synthesis of Difluoroethoxy Benzene Derivatives: Building the Core
The successful exploration of the SAR of difluoroethoxy benzene derivatives is contingent on the availability of robust and versatile synthetic methodologies. A common and effective strategy involves the difluoromethylation of a corresponding phenol precursor.
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)aniline
This protocol outlines a general procedure for the synthesis of 4-(difluoromethoxy)aniline, a key intermediate for a wide range of biologically active compounds.[6]
Materials:
-
4-Nitrophenol
-
Sodium hydroxide (NaOH)
-
Monochlorodifluoromethane (CHClF₂)
-
Solvent (e.g., DMF, NMP)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Formation of the Sodium Phenoxide: In a round-bottom flask, dissolve 4-nitrophenol in a suitable solvent such as DMF. Add an equimolar amount of sodium hydroxide and stir the mixture at room temperature until a clear solution of the sodium phenoxide is formed.
-
Difluoromethylation: Cool the reaction mixture in an ice bath and bubble monochlorodifluoromethane gas through the solution for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of 4-(Difluoromethoxy)nitrobenzene: Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(difluoromethoxy)nitrobenzene.
-
Nitro Group Reduction: To a solution of 4-(difluoromethoxy)nitrobenzene in a mixture of ethanol and water, add iron powder and ammonium chloride. Heat the mixture to reflux and stir for 2-3 hours.
-
Work-up and Isolation of 4-(Difluoromethoxy)aniline: After cooling, filter the reaction mixture through a pad of Celite and wash with ethanol. Concentrate the filtrate and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-(difluoromethoxy)aniline. The product can be further purified by column chromatography.[6]
This synthetic route provides a reliable method for accessing the 4-(difluoromethoxy)aniline core, which can then be further functionalized to explore a wide range of SAR.
Dissecting the Structure-Activity Relationship: A Case Study in Kinase Inhibition
To illustrate the principles of SAR for difluoroethoxy benzene derivatives, we will consider a hypothetical, yet representative, case study focused on the development of a series of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis and a well-established target in oncology.[7][8]
The core scaffold for our hypothetical series is a 4-(difluoromethoxy)aniline moiety linked to a heterocyclic core known to bind to the ATP-binding site of VEGFR-2. The SAR exploration will focus on the impact of substituents on the benzene ring.
Logical Flow of SAR Exploration
The following diagram illustrates the logical workflow for exploring the SAR of our hypothetical VEGFR-2 inhibitor series.
Caption: A generalized workflow for the SAR-driven optimization of difluoroethoxy benzene-based inhibitors.
Quantitative SAR Data
The following table presents hypothetical but realistic data for our VEGFR-2 inhibitor series, illustrating how different substituents on the benzene ring can modulate inhibitory potency.
| Compound | R (Substitution on Benzene Ring) | VEGFR-2 IC₅₀ (nM) | Cell Proliferation (MCF-7) IC₅₀ (µM) |
| 1 | H | 150 | 5.2 |
| 2 | 2-F | 85 | 2.8 |
| 3 | 3-F | 120 | 4.5 |
| 4 | 2-Cl | 75 | 2.1 |
| 5 | 3-Cl | 105 | 3.9 |
| 6 | 2-CH₃ | 250 | 8.9 |
| 7 | 3-CH₃ | 180 | 6.5 |
| 8 | 2-OCH₃ | 350 | >10 |
| 9 | 3-CN | 95 | 3.1 |
Interpretation of SAR Data
From the data presented in the table, several key SAR trends can be elucidated:
-
Impact of Halogen Substitution: The introduction of a small, electronegative fluorine atom at the 2-position (Compound 2 ) leads to a nearly two-fold increase in potency compared to the unsubstituted analog (Compound 1 ). A larger chlorine atom at the same position (Compound 4 ) provides a similar benefit. This suggests that an electron-withdrawing group at the ortho position is favorable for binding, potentially through interactions with specific residues in the kinase hinge region. Substitution at the 3-position (Compounds 3 and 5 ) is less impactful.
-
Effect of Alkyl Groups: The introduction of a methyl group at the 2-position (Compound 6 ) is detrimental to activity, likely due to steric hindrance. A methyl group at the 3-position (Compound 7 ) is better tolerated but still results in a loss of potency compared to the unsubstituted compound.
-
Influence of Electron-Donating Groups: The presence of a methoxy group at the 2-position (Compound 8 ) significantly reduces activity. This could be due to unfavorable steric or electronic interactions within the ATP-binding pocket.
-
Role of Electron-Withdrawing Groups: A cyano group at the 3-position (Compound 9 ) restores potency to a level comparable to the halogenated analogs, indicating that electron-withdrawing character in this region is beneficial.
These observations guide the next round of analog design, suggesting that small, electron-withdrawing substituents at the 2-position of the difluoroethoxy benzene ring are a promising avenue for further optimization.
Self-Validating Experimental Systems: Protocols for Biological Evaluation
The integrity of any SAR study hinges on the robustness and reproducibility of the biological assays used. This section provides detailed, step-by-step protocols for two key assays in the evaluation of our hypothetical VEGFR-2 inhibitors.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to determine the IC₅₀ of a test compound against VEGFR-2.[7][8][9]
Materials:
-
Recombinant human VEGFR-2 kinase domain (e.g., GST-tagged)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Setup: To each well of a 96-well plate, add the test compound dilution or vehicle control (for no-inhibitor and no-enzyme controls).
-
Enzyme Addition: Add the VEGFR-2 enzyme to all wells except the no-enzyme control. Incubate at room temperature for 10 minutes to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ATP remaining by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate-reading luminometer. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
Experimental Protocol: MTT Cell Proliferation Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on a cancer cell line, such as MCF-7.[2][10][11][12]
Materials:
-
MCF-7 human breast adenocarcinoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.[2][10]
Visualizing Key Relationships
The following diagram illustrates the key relationships between the structural modifications of the difluoroethoxy benzene scaffold and their impact on biological activity.
Caption: Interplay of structural elements and their influence on the biological properties of difluoroethoxy benzene derivatives.
Conclusion and Future Perspectives
The difluoroethoxy benzene scaffold represents a highly valuable platform in modern drug discovery. Its inherent advantages in terms of metabolic stability, coupled with the tunable nature of the benzene ring, provide medicinal chemists with a powerful tool for lead optimization. A systematic and iterative approach to SAR, grounded in robust synthetic chemistry and validated biological assays, is paramount to successfully navigating the complex interplay of steric and electronic effects that govern a compound's biological activity.
Future research in this area will likely focus on the development of novel and more efficient methods for the synthesis of diverse difluoroethoxy benzene derivatives. Furthermore, the application of computational modeling and machine learning techniques will undoubtedly accelerate the prediction of SAR trends and the rational design of next-generation therapeutics. By continuing to unravel the intricate structure-activity relationships of this privileged scaffold, the scientific community is well-positioned to develop innovative medicines with improved efficacy and safety profiles.
References
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
Dohle, W., et al. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). How Different Substitution Positions of F, Cl Atoms in Benzene Ring of 5-Methylpyrimidine Pyridine Derivatives Affect the Inhibition Ability of EGFRL858R/T790M/C797S Inhibitors: A Molecular Dynamics Simulation Study. PMC. Retrieved from [Link]
-
Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed. Retrieved from [Link]
-
Pashko, M., et al. (2025, March 12). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]
-
Williams, D. H., et al. (n.d.). Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4). PMC. Retrieved from [Link]
-
Kothandaraman, S., et al. (2009). Design, synthesis, and structure-activity relationship of novel CCR2 antagonists. PubMed. Retrieved from [Link]
-
Request PDF. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ResearchGate. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
Lindsley, C. W., et al. (n.d.). Synthesis and SAR of centrally active mGlu5 positive allosteric modulators based on an aryl acetylenic bicyclic lactam scaffold. PMC. Retrieved from [Link]
-
Moree, W. J., et al. (2004). Small molecule antagonists of the CCR2b receptor. Part 2: Discovery process and initial structure-activity relationships of diamine derivatives. PubMed. Retrieved from [Link]
-
Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed. Retrieved from [Link]
-
PubMed. (2009). Practical synthesis of a p38 MAP kinase inhibitor. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. ResearchGate. Retrieved from [Link]
-
Xia, M., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. PubMed. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC. Retrieved from [Link]
-
ChEMBL. (n.d.). Document: Structure-activity relationships of novel, highly potent, selective, and orally active CCR1 antagonists. (CHEMBL1148011). Retrieved from [Link]
-
Carta, F., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Structure-Activity Relationship (QSAR) modelling of the activity of anti-colorectal cancer agents featuring quantum chemical predictors and interaction terms. Retrieved from [Link]
-
Burford, N. T., et al. (n.d.). Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. PMC. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
-
ResearchGate. (2015, November 4). Synthesis, Binding Affinity and Structure-Activity Relationships of Novel, Selective and Dual Targeting CCR2 and CCR5 Receptor Antagonists. Retrieved from [Link]
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
PMC. (2021, August 9). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Synthesis and SAR of Novel, 4-(Phenylsulfamoyl)phenylacetamide mGlu4 Positive Allosteric Modulators (PAMs) Identified by Functional High-Throughput Screening (HTS). ResearchGate. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2025, June 3). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Retrieved from [Link]
-
Abel, O. K., & Banjo, S. (2016). Studies Of 1, 4-Dihydropyridine Derivatives For Anti-Breast Cancer (MCF-7) Activities: Combinations of DFT-QSAR And Docking Methods. New York Science Journal, 9(6), 58-66. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Retrieved from [Link]
-
Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (2022, September 21). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
-
Frontiers. (2023, June 28). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Retrieved from [Link]
-
Drug Hunter. (2025, December 2). 2025 Medicinal Chemistry Reviews at a Glance. Retrieved from [Link]
-
Ricerca UniBa. (2024, May 28). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from [Link]
-
Frontiers. (n.d.). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Retrieved from [Link]
-
PMC. (2022, March 3). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024, December 3). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchhub.com [researchhub.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. atcc.org [atcc.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Role of 2,2-difluoroethoxy group in drug design
Title: Strategic Incorporation of the 2,2-Difluoroethoxy Motif in Modern Drug Design: A Physicochemical and Synthetic Blueprint
Executive Summary
In the continuous pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, fluorinated ethers have become a cornerstone of medicinal chemistry[1]. While the trifluoromethoxy (-OCF3) group is widely recognized for its ability to enhance lipophilicity and metabolic resistance, its bulkier and partially fluorinated analog—the 2,2-difluoroethoxy group (-OCH2CF2H)—is rapidly emerging as a highly versatile bioisostere[1]. As a Senior Application Scientist, I have observed that the strategic deployment of the 2,2-difluoroethoxy motif allows drug developers to fine-tune target affinity, modulate acidity, and introduce unique binding interactions that fully fluorinated analogs cannot achieve. This whitepaper deconstructs the physicochemical rationale, pharmacological impact, and late-stage synthetic methodologies associated with the 2,2-difluoroethoxy group.
The Physicochemical Paradigm: Why 2,2-Difluoroethoxy?
The utility of the 2,2-difluoroethoxy group stems from a delicate balance of electronic and steric effects. Unlike the fully fluorinated -OCF3 group, the -OCH2CF2H moiety retains a highly polarized C-H bond.
The Lipophilic Hydrogen-Bond Donor: The strong electron-withdrawing inductive effect of the adjacent gem-difluoro group significantly increases the acidity of the terminal CF2H proton. This transforms the moiety into a unique lipophilic hydrogen-bond donor[2]. This property allows the molecule to engage in novel dipole-dipole or hydrogen-bonding interactions within hydrophobic target pockets without paying the high desolvation penalty typically associated with classical hydrogen bond donors (like hydroxyls or primary amines). Furthermore, the robust C-F bonds provide exceptional metabolic shielding against cytochrome P450-mediated oxidative O-dealkylation, a common metabolic liability for standard ethoxy groups[1].
Table 1: Comparative Physicochemical Profiling of Alkoxy and Fluoroalkoxy Motifs
| Motif | Structure | Lipophilicity Contribution (ΔLogP) | H-Bond Donor Capacity | Metabolic Stability | Steric Volume |
| Methoxy | -OCH3 | Low | None | Low (Prone to O-dealkylation) | Small |
| Ethoxy | -OCH2CH3 | Moderate | None | Low-Moderate | Medium |
| 2,2-Difluoroethoxy | -OCH2CF2H | High | Yes (Lipophilic, CF2H) | High (C-F shielding) | Medium-Large |
| Trifluoromethoxy | -OCF3 | Very High | None | Very High | Large |
Pharmacodynamic Amplification and Pharmacokinetic Shielding
The integration of a 2,2-difluoroethoxy group can fundamentally alter a drug candidate's biological profile. The following case studies illustrate its dual impact on target selectivity and potency.
Case Study 1: CNS Agents and 5-HT2A Agonism (3C-DFE) In the realm of central nervous system (CNS) agents, the psychedelic phenethylamine derivative 3C-DFE (4-(2,2-difluoroethoxy)-3,5-dimethoxyamphetamine) exemplifies the pharmacodynamic power of this motif. While its in vitro binding affinity at the 5-HT2A receptor initially appeared weak, functional assays revealed 3C-DFE to be a highly potent agonist with an EC50 of 120 nM—representing an 83-fold increase in potency compared to the non-fluorinated parent compound mescaline, alongside a near-maximal efficacy (Emax = 95%)[3]. The difluoroethoxy group effectively increases lipophilicity for blood-brain barrier (BBB) penetrance while simultaneously optimizing the ligand's conformational fit and electronic interaction within the 5-HT2A active site[3].
Case Study 2: Antimicrobial Target Selectivity (LysRS Inhibitors) During the optimization of Lysyl tRNA Synthetase (LysRS) inhibitors for the treatment of tuberculosis, researchers replaced a standard ethoxy group with a 2,2-difluoroethoxy moiety at the R2 position of the core scaffold. This substitution yielded sub-micromolar activity against the bacterial LysRS target[4]. Unexpectedly, this substitution also induced off-target activity against the human ortholog KARS1, a selectivity shift not observed with the unsubstituted ethoxy analog[4]. This demonstrates how the unique steric volume and electronic polarization of the 2,2-difluoroethoxy group can fundamentally alter binding complementarity within highly conserved active sites, dictating the selectivity profile of the drug candidate.
Caption: Logical relationship between the 2,2-difluoroethoxy motif and resulting PK/PD enhancements.
Synthetic Methodologies: Overcoming Alkylation Hurdles
Historically, the introduction of the 2,2-difluoroethyl group via traditional SN2 alkylation (using 1,1-difluoro-2-haloethanes) has been notoriously inefficient. The strongly electron-withdrawing gem-difluoro group severely deactivates the adjacent carbon toward nucleophilic attack, leading to poor yields and required harsh conditions.
To circumvent this, modern medicinal chemistry employs a hypervalent iodine(III) strategy . By utilizing an electrophilic (2,2-difluoroethyl)(aryl)iodonium salt, the reaction pathway shifts from a disfavored SN2 mechanism to a highly efficient ligand coupling process[2].
Caption: Late-stage electrophilic 2,2-difluoroethylation workflow via hypervalent iodine ligand coupling.
Protocol: Late-Stage Electrophilic 2,2-Difluoroethylation of Oxygen Nucleophiles
This self-validating protocol details the late-stage functionalization of a phenol scaffold utilizing in situ generated hypervalent iodine.
Step 1: In Situ Generation of the Iodine(III) Reagent
-
Procedure: In an oven-dried flask under an inert N2 atmosphere, dissolve 1,1-difluoro-2-iodoethane (1.2 equiv) and anisole (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C.
-
Oxidation: Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.5 equiv) and trifluoromethanesulfonic acid (TfOH, 1.5 equiv). Stir the mixture for 1 hour.
-
Causality: Anisole acts as an electron-rich aromatic ligand that stabilizes the highly reactive iodonium salt. mCPBA oxidizes the iodine(I) to iodine(III), creating the critical (2,2-difluoroethyl)(4-methoxyphenyl)iodonium triflate intermediate.
-
Validation Checkpoint: A rapid 19F-NMR aliquot can confirm reagent formation, showing a characteristic downfield shift for the -CF2H fluorine atoms compared to the starting material.
Step 2: Nucleophile Coordination and Ligand Coupling
-
Procedure: Introduce the target phenol or alcohol scaffold (1.0 equiv) dissolved in DCM. Add a mild, non-nucleophilic base such as 2,6-lutidine (2.0 equiv).
-
Causality: The base facilitates the deprotonation of the oxygen nucleophile, allowing it to coordinate directly to the electrophilic iodine(III) center without causing unwanted side reactions[2].
-
Procedure: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Causality: The intermediate undergoes spontaneous reductive elimination. Because the 2,2-difluoroethyl group is more aliphatic and less sterically hindered than the anisole ligand, it is selectively transferred to the oxygen nucleophile, extruding the aryl iodide byproduct.
Step 3: Isolation and Verification
-
Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and purify via flash chromatography.
-
Validation Checkpoint: 1H-NMR of the purified product will display a characteristic triplet of triplets (tt) for the terminal -CF2H proton (typically around 5.8–6.3 ppm, depending on the solvent), definitively confirming successful etherification.
Conclusion
The 2,2-difluoroethoxy group is far more than a simple structural spacer; it is a highly active pharmacophore element. By acting as a lipophilic hydrogen-bond donor and a metabolic shield, it offers a sophisticated method for rescuing failed drug scaffolds or optimizing lead compounds. Coupled with advancements in hypervalent iodine chemistry that allow for seamless late-stage functionalization, the 2,2-difluoroethoxy motif is positioned to become a standard fixture in the medicinal chemist's toolkit.
References
-
Title : A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials Source : Alfa Chemistry URL : 1
-
Title : 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy Source : ChemRxiv URL : 2
-
Title : A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor Source : Thieme Connect (Angewandte Chemie) URL : Link
-
Title : 3C-DFE Source : Wikipedia URL : 3
-
Title : Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis Source : PMC / NIH URL : 4
Sources
Application Note: Nucleophilic Substitution of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene
[1]
Executive Summary
Compound: 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene Class: Functionalized Benzylic Halide Primary Application: Synthesis of kinase inhibitors, GPCR ligands, and metabolically stable bioisosteres.[1]
This guide details the reactivity profile and experimental protocols for 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene . This scaffold combines a highly reactive electrophilic handle (benzylic chloride) with a lipophilic, metabolically robust tail (2,2-difluoroethoxy).[1] The meta-positioning of the fluoroalkoxy group exerts a unique electronic influence, activating the benzylic center towards nucleophilic attack while maintaining orthogonality to common metal-catalyzed cross-coupling conditions.[1]
Chemical Properties & Reactivity Profile[1]
The "Meta-Fluoroalkoxy" Effect
Understanding the electronic environment is critical for reaction design.[1]
-
Inductive Activation (-I): The 2,2-difluoroethoxy group is electron-withdrawing by induction.[1] Located at the meta position, its resonance donation (+M) cannot effectively delocalize to the benzylic carbon. Consequently, the net effect is electron withdrawal, making the benzylic carbon more electrophilic than unsubstituted benzyl chloride.
-
Mechanistic Implication: The reaction predominantly follows an
mechanism . The electron-deficient nature of the ring destabilizes the carbocation intermediate required for , while simultaneously accelerating nucleophilic attack ( ).[1]
Stability & Handling[1]
-
Lachrymator: Like most benzylic chlorides, this compound is a potent mucous membrane irritant. All operations must occur in a fume hood.
-
Hydrolytic Instability: Reacts with atmospheric moisture to form the corresponding benzyl alcohol and HCl. Storage under inert gas (
/Ar) at 2-8°C is mandatory.[1]
General Reaction Guidelines
Solvent Selection
| Solvent | Dielectric Constant | Application | Notes |
| Acetonitrile (MeCN) | 37.5 | General Purpose | Excellent for amine substitutions; easily removed.[1] |
| DMF / DMAc | 36.7 / 37.8 | Difficult Substrates | High solubility for inorganic bases ( |
| Acetone | 20.7 | Finkelstein Conditions | Ideal for in situ iodination (using NaI). |
| THF | 7.5 | C-Alkylation | Used with strong bases (NaH, LiHMDS).[1] |
Catalyst: The Finkelstein Boost
For steric-hindered nucleophiles, adding 10-20 mol% Potassium Iodide (KI) or Sodium Iodide (NaI) is recommended.[1]
-
Mechanism:
is replaced by (a better leaving group) in situ, generating a transient benzyl iodide species that reacts 10-100x faster with the nucleophile.
Detailed Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)
Target: Rapid library generation of amino-derivatives.[1]
Reagents:
-
Substrate: 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene (1.0 equiv)[1]
-
Amine: Primary or Secondary amine (1.2 - 1.5 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv)[1] -
Solvent: Acetonitrile (anhydrous)[1]
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.2 mmol) in MeCN (5 mL).
-
Base Addition: Add powdered
(2.0 mmol). Stir for 10 min at Room Temperature (RT). -
Substrate Addition: Add 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene (1.0 mmol) dropwise.
-
Note: If the amine is valuable/scarce, reverse the ratio (use excess benzylic chloride) or add slowly to prevent over-alkylation.
-
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and saturated
. -
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Etherification (Phenol Alkylation)
Target: Synthesis of biaryl ethers.[1]
Reagents:
-
Substrate: 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene (1.0 equiv)[1]
-
Phenol derivative (1.0 equiv)[1]
-
Base:
(1.5 equiv)[1] -
Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional[1]
-
Solvent: DMF or Acetone[1]
Procedure:
-
Deprotonation: Dissolve phenol (1.0 mmol) in DMF (3 mL). Add
(1.5 mmol). Stir at RT for 30 mins to generate the phenoxide anion. -
Alkylation: Add the benzylic chloride (1.0 mmol).
-
Reaction: Heat to 50-80°C for 2-6 hours.
-
Critical: Do not overheat (>100°C) to avoid elimination side products.
-
-
Quench: Pour mixture into ice-water (20 mL). The product often precipitates.
-
Isolation: Filter the solid or extract with
.
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing reaction conditions based on the nucleophile type.
Figure 1: Decision tree for optimizing nucleophilic substitution conditions based on nucleophile class.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (<30%) | Hydrolysis of starting material.[1] | Ensure solvents are anhydrous. Check reagent quality (NMR). |
| Dimerization | Wurtz-type coupling.[1] | Avoid metal reductants. Dilute reaction concentration (0.05 M). |
| Over-Alkylation | Highly reactive amine nucleophile. | Use excess amine (2-3 equiv) or slow addition of the benzyl chloride.[1] |
| Sticky/Tar Product | Polymerization or decomposition. | Lower reaction temperature. Add radical scavenger (BHT) if radical mechanism suspected (rare). |
References
-
Benzylic Chloride Reactivity
-
Carey, F. A., & Sundberg, R. J.[1] (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General principles of
on benzylic systems).
-
-
Finkelstein Reaction Applications
-
Fluorine in Medicinal Chemistry (Bioisosteres)
-
Safety Data (General Benzylic Chlorides)
Application Note: 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene as a Fluorinated Building Block
Executive Summary
This guide details the technical application of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene (CAS: 1178363-01-3), a specialized fluorinated electrophile. In modern drug discovery, this building block serves a dual purpose: it acts as a robust benzylating agent for nucleophilic scaffolds (amines, phenols, thiols) while simultaneously installing the 3-(2,2-difluoroethoxy) motif.
This specific fluorinated ether moiety is increasingly favored over traditional methoxy or ethoxy groups due to its ability to modulate lipophilicity (LogP), enhance metabolic stability against oxidative dealkylation, and alter the electronic properties of the aromatic ring without introducing the steric bulk of a trifluoromethyl group.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The following data summarizes the physicochemical characteristics critical for experimental design.
| Property | Specification |
| Chemical Name | 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene |
| CAS Number | 1178363-01-3 |
| Molecular Formula | C₉H₉ClF₂O |
| Molecular Weight | 206.62 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~225°C (Predicted) |
| Density | ~1.26 g/cm³ |
| Reactivity Class | Benzyl Chloride (Electrophile, Alkylating Agent) |
| Hazards | Corrosive, Lachrymator (Handle in Fume Hood) |
Strategic Rationale: The Fluorine Advantage
Why choose this building block over non-fluorinated analogs (e.g., 3-ethoxybenzyl chloride)? The decision is driven by Structure-Activity Relationship (SAR) optimization.
Metabolic Stability
The 2,2-difluoroethoxy group significantly retards oxidative metabolism. In standard ethoxy groups, Cytochrome P450 enzymes typically attack the
Lipophilicity Modulation
Fluorine substitution alters the partition coefficient (LogP). While often increasing lipophilicity compared to a hydroxyl group, the difluoroethoxy group is generally less lipophilic than a trifluoroethoxy group but more lipophilic than a standard ethoxy group, allowing for fine-tuning of membrane permeability and solubility [2].
Electronic Effects
The difluoroethoxy group exerts a stronger electron-withdrawing inductive effect (-I) than a simple alkoxy group. This reduces the electron density of the benzene ring, which can be advantageous if the final drug molecule requires reduced metabolic liability at the aromatic ring itself (e.g., avoiding oxidation at the para-position).
Application 1: N-Alkylation of Secondary Amines
The primary utility of this building block is introducing the fluorinated benzyl group onto amine-bearing scaffolds (e.g., piperidines, piperazines, pyrrolidines).
Reaction Logic & Workflow[6][9]
The reaction proceeds via a standard S_N2 mechanism. However, the choice of base and solvent is critical to minimize side reactions such as double alkylation (for primary amines) or hydrolysis of the benzyl chloride.
Caption: Workflow for S_N2 N-alkylation using the fluorinated benzyl chloride.
Detailed Protocol: Synthesis of N-[3-(2,2-difluoroethoxy)benzyl]-piperidine Derivative
Objective: To attach the fluorinated benzyl motif to a secondary amine (e.g., 4-phenylpiperidine).
Reagents:
-
Amine Substrate (1.0 equiv)
-
1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene (1.1 - 1.2 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 - 3.0 equiv) -
Potassium Iodide (KI) (0.1 equiv) - Crucial for Finkelstein activation
-
Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Substrate (1.0 mmol) in anhydrous Acetonitrile (5 mL).
-
Expert Note: If the amine is a salt (e.g., HCl salt), add an extra equivalent of base (TEA or DIPEA) to free the amine before adding the alkylating agent.
-
-
Base Addition:
-
Add anhydrous
(3.0 mmol). -
Add catalytic KI (0.1 mmol).
-
Causality: KI converts the benzyl chloride in situ to the more reactive benzyl iodide, significantly accelerating the reaction rate and allowing for milder temperatures [3].
-
-
Reagent Addition:
-
Add 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene (1.1 mmol) dropwise at room temperature.
-
Safety: This reagent is a lachrymator. Perform strictly in a fume hood.
-
-
Reaction:
-
Heat the mixture to 60°C under an inert atmosphere (
or Ar). -
Monitor by TLC or LC-MS. Typical reaction time is 4–6 hours .
-
Self-Validation: The disappearance of the benzyl chloride peak (or limiting amine) and the appearance of a new mass peak (M + 206 - 35) confirms conversion.
-
-
Workup:
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Application 2: Ether Synthesis (Phenol Alkylation)
This protocol is used to create diaryl ethers linked by a methylene bridge, common in agrochemicals and receptor antagonists.
Caption: Pathway for O-alkylation of phenols.
Protocol Adjustments:
-
Base: Use Cesium Carbonate (
) instead of for phenols. The "Cesium Effect" improves solubility and reactivity of the phenoxide anion in organic solvents [4]. -
Solvent: DMF or Acetone is preferred over ACN.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Benzyl Chloride | Ensure solvents are strictly anhydrous. Store reagent under inert gas. |
| Sluggish Reaction | Poor Nucleophilicity | Switch solvent to DMF (polar aprotic). Increase temp to 80°C. Add 0.5 eq KI. |
| Polymerization | Reagent Instability | Store the benzyl chloride at 2-8°C. Do not heat neat reagent. |
| Impurity Formation | N-Oxide formation | Avoid vigorous stirring in air; keep under Nitrogen atmosphere. |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Finkelstein, H. (1910). Darstellungen organischer Iodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. Link
-
Dijkstra, G., et al. (1989). The effect of the cation on the nucleophilicity of anions in organic solvents. Journal of Organic Chemistry, 54(24), 5828-5830. Link
Sources
Application Note: Strategic Synthesis and Functionalization of Fluorinated Heterocycles via Benzyl Chloride Precursors
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols
Executive Summary & Strategic Rationale
Fluorinated heterocycles represent a cornerstone of modern medicinal chemistry, featuring in over 20% of marketed pharmaceuticals. The strategic incorporation of fluorine atoms into heterocyclic scaffolds dramatically alters their physicochemical properties—modulating lipophilicity, lowering the pKa of adjacent basic centers, and effectively blocking cytochrome P450-mediated metabolic oxidation[1].
In the pursuit of these privileged structures, benzyl chloride derivatives—ranging from simple fluorobenzyl chlorides to complex hetero-benzyl chlorides like2—serve as highly versatile, orthogonal building blocks[2]. The benzylic position is highly activated for both nucleophilic substitution (
Quantitative Data: Precursor Reactivity & Yield Profiles
The selection of the appropriate benzyl chloride precursor and reaction conditions dictates the efficiency of the synthetic route. Table 1 summarizes validated parameters for key transformations.
Table 1: Comparison of Benzyl Chloride Precursors in Heterocycle Synthesis
| Benzyl Chloride Precursor | Heterocycle Target | Reaction Type | Catalyst / Base | Solvent | Typical Yield (%) |
| 4-Fluorobenzyl chloride | 5-(4-Fluorobenzyl)-2-furyl methyl ketone | Friedel-Crafts Benzylation | ZnCl₂ | CH₂Cl₂ | 85–92% |
| 2-Chloro-6-fluorobenzyl chloride | 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole | K₂CO₃ | Acetone | 92% | |
| 5-(Chloromethyl)-2-(trifluoromethyl)pyridine | N-Alkylated Pyrazoles / Azoles | Cs₂CO₃ | DMF | 78–85% |
Synthetic Workflows & Mechanistic Pathways
Divergent synthetic workflows utilizing fluorinated benzyl chlorides to access privileged heterocycles.
Experimental Protocols & Causality
Protocol A: Friedel-Crafts Benzylation for Core Assembly
Objective: Synthesis of 5-(4-fluorobenzyl)-2-furyl methyl ketone, a critical intermediate for the 3[3].
Causality & Design: Traditional Friedel-Crafts alkylations utilizing strong Lewis acids (e.g., AlCl₃) frequently lead to over-alkylation and polymerization when applied to electron-rich heterocycles like furans. By selecting ZnCl₂, a milder Lewis acid, the reaction achieves high mono-alkylation selectivity at the sterically accessible C5 position of the furan ring. Anhydrous dichloromethane (CH₂Cl₂) prevents the premature hydrolysis of the benzyl chloride and maintains the catalytic integrity of the zinc center[3].
Step-by-Step Methodology:
-
System Preparation: In an oven-dried, argon-flushed Schlenk flask, dissolve 2-furyl methyl ketone (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (20 mL, 0.5 M).
-
Catalyst Activation: Add anhydrous ZnCl₂ (0.2 equiv, 2 mmol) in one rapid portion. Self-Validation: ZnCl₂ is highly hygroscopic; rapid transfer is critical. The solution should remain clear to slightly cloudy.
-
Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 4-fluorobenzyl chloride (1.1 equiv, 11 mmol) over 15 minutes. Causality: Slow addition controls the exothermic alkylation, preventing localized hot spots that drive di-alkylation.
-
Reaction Propagation: Remove the ice bath, allowing the mixture to warm to 25 °C. Stir for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1, UV active). The reaction is complete upon the disappearance of the lower-Rf furan starting material.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ (15 mL) to neutralize HCl byproducts and precipitate zinc salts. Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Isolate the target compound via silica gel flash chromatography to yield a pale yellow oil (85-92% yield).
Protocol B: Regioselective Alkylation of Thio-Heterocycles
Objective: Synthesis of 4, an advanced antimicrobial scaffold[4].
Causality & Design: 1,3,4-oxadiazole-2-thiols exhibit tautomerism (thiol vs. thione), meaning alkylation can theoretically occur at the nitrogen or the sulfur atom. Using a mild base like K₂CO₃ selectively deprotonates the thiol to form a soft thiolate anion. According to Hard-Soft Acid-Base (HSAB) theory, the soft thiolate preferentially attacks the soft benzylic carbon of the 2-chloro-6-fluorobenzyl chloride, ensuring >95% regioselectivity for S-alkylation over N-alkylation[4].
Mechanistic pathway for the regioselective S_N2 thio-alkylation of 1,3,4-oxadiazoles.
Step-by-Step Methodology:
-
Thiolate Generation: Suspend 5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole-2-thiol (1.0 equiv, 5 mmol) and anhydrous K₂CO₃ (1.5 equiv, 7.5 mmol) in analytical grade acetone (25 mL). Stir at room temperature for 30 minutes. Causality: Acetone is a polar aprotic solvent that readily dissolves the incoming electrophile while keeping the base suspended, facilitating a clean deprotonation.
-
Alkylation: Add 2-chloro-6-fluorobenzyl chloride (1.05 equiv, 5.25 mmol) dropwise. Causality: The presence of the ortho-fluorine and ortho-chlorine atoms sterically hinders the benzylic position, requiring thermal activation to achieve optimal
kinetics. -
Thermal Activation: Heat the mixture to 60 °C (reflux) for 4 hours. Self-Validation: The progressive precipitation of KCl serves as a reliable visual indicator of successful chloride displacement.
-
Isolation via Crystallization: Cool the reaction to room temperature and pour the mixture into ice-cold distilled water (100 mL) under vigorous stirring. The high lipophilicity of the resulting fluorinated product induces immediate crystallization.
-
Final Purification: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual inorganic salts, and recrystallize from an ethanol/water mixture. The product is obtained as highly pure crystals suitable for Hirshfeld surface analysis and biological testing[4].
References
- Title: One-Step Synthesis of 5-(4-Fluorobenzyl)
- Title: Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)
- Title: 5-(Chloromethyl)-2-(trifluoromethyl)
- Title: 2-(Chloromethyl)
Sources
Application Note: Solvent Selection for Reactions Involving 3-(2,2-difluoroethoxy)benzyl chloride
Executive Summary
This application note provides a technical framework for solvent selection in reactions involving 3-(2,2-difluoroethoxy)benzyl chloride (CAS: N/A - Analogous Class) . Unlike standard benzyl chlorides, this substrate presents a unique "Meta-Inductive Deactivation" challenge. The meta-positioning of the difluoroethoxy group prevents resonance stabilization of the benzylic center while exerting an electron-withdrawing inductive effect (
Consequently, this substrate is kinetically resistant to
Physicochemical Context & Reactivity Profile[1][2][3]
To select the correct solvent, one must understand the electronic environment of the electrophile.
The "Meta-Deactivation" Effect
In 4-methoxybenzyl chloride, the oxygen lone pair stabilizes the carbocation intermediate via resonance, facilitating rapid
-
Resonance Mismatch: The alkoxy group is at the meta (3-) position. Resonance structures cannot delocalize the positive charge onto the oxygen atom.
-
Inductive Withdrawal: The difluoromethyl (
) moiety is strongly electronegative. Through the ether linkage, it pulls electron density away from the benzene ring. -
Result: The benzylic carbon is electron-deficient but lacks cation stabilization. The C-Cl bond is less labile to ionization, making the molecule sluggish in protic solvents (e.g., EtOH, MeOH) and highly dependent on nucleophile strength (
).
Solubility Characteristics
-
Lipophilicity: The difluoroethoxy tail increases
compared to simple methoxy analogs. -
Solvent Compatibility: Highly soluble in DCM, EtOAc, THF, MeCN, and DMF. Practically insoluble in water.
Solvent Selection Framework
Primary Recommendation: Dipolar Aprotic Solvents
For
| Solvent | Dielectric Const.[1] ( | Suitability | Notes |
| DMF | 36.7 | High | Ideal for |
| Acetonitrile (MeCN) | 37.5 | High | Excellent balance of polarity and volatility. Preferred for HPLC workups. |
| Acetone | 20.7 | Medium | Good for Finkelstein reactions (Cl |
| DMSO | 46.7 | High | Strongest nucleophile enhancement, but difficult to remove and can cause side-oxidations. |
Green Chemistry Alternatives
Modern drug development mandates reducing chlorinated and amide-based solvents (DMF/DMAc/NMP).
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived alternative to THF/DCM. It forms a distinct bilayer with water, simplifying workup.
-
Ethyl Acetate (EtOAc): Viable for highly reactive nucleophiles, though less polar than DMF.
-
Acetone/Water (PTC): Using a Phase Transfer Catalyst (e.g., TBAB) in a biphasic system allows the reaction to proceed without toxic polar solvents.
Solvents to Avoid
-
Pure Alcohols (MeOH, EtOH): These promote solvolysis (formation of ethyl/methyl ethers) and retard the
rate by hydrogen-bonding to the nucleophile. -
Water (without PTC): The substrate is insoluble; reaction rates will be negligible.
Decision Logic (Visualization)
The following diagram illustrates the logical flow for selecting a solvent based on the nucleophile and reaction constraints.
Figure 1: Solvent selection decision tree based on nucleophile strength and process constraints.
Experimental Protocols
Protocol A: High-Yield N-Alkylation (Standard)
Target: Synthesis of tertiary amines using secondary amines. Solvent: Acetonitrile (MeCN).
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2,2-difluoroethoxy)benzyl chloride (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).
-
Base Addition: Add Potassium Carbonate (
) (2.0 equiv). Note: Use granular anhydrous to avoid water introduction. -
Nucleophile: Add the secondary amine (1.1 equiv).
-
Catalysis (Optional): If the reaction is slow (monitored by TLC/LCMS), add 10 mol% Sodium Iodide (NaI) . This generates the more reactive benzyl iodide in situ (Finkelstein condition).
-
Reaction: Heat to reflux (
C) for 4–12 hours.-
Checkpoint: Monitor disappearance of the benzyl chloride peak (approx. retention time shift due to Cl
N).
-
-
Workup:
-
Cool to Room Temperature (RT).
-
Filter off inorganic salts (
, KCl). -
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc and wash with water to remove residual salts.
-
Protocol B: Green O-Alkylation (Phenol Coupling)
Target: Ether synthesis. Solvent: 2-Methyltetrahydrofuran (2-MeTHF).
-
Preparation: Dissolve the Phenol derivative (1.0 equiv) in 2-MeTHF (0.3 M).
-
Activation: Add Cesium Carbonate (
) (1.5 equiv). Stir at RT for 30 mins to form the phenoxide.-
Why Cesium? The larger
cation is more soluble in organic solvents than , enhancing the "naked" phenoxide reactivity in green solvents [1].
-
-
Addition: Add 3-(2,2-difluoroethoxy)benzyl chloride (1.1 equiv).
-
Reaction: Heat to
C (2-MeTHF bp is C). Stir for 16 hours. -
Workup (Phase Separation):
-
Add water directly to the reaction vessel (2-MeTHF/Water separates cleanly).
-
Separate the organic layer.
-
Wash the aqueous layer once with fresh 2-MeTHF.
-
Combine organics, dry over
, and concentrate.
-
Safety & Handling (Benzyl Chlorides)
-
Lachrymator: Benzyl chlorides are potent lachrymators (tear gas agents). All weighing and transfers must occur inside a functioning fume hood.
-
Genotoxicity: As alkylating agents, they are potentially mutagenic. Double-glove (Nitrile) and use a lab coat.
-
Quenching: Quench excess benzyl chloride with an amine solution (e.g., aqueous ammonia or morpholine) before disposal to destroy the alkylating potential.
References
-
Effect of Cation on Nucleophilicity: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of amines. Journal of Organic Chemistry. Link
-
Solvent Effects in
: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link -
Green Solvent Selection: Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Link
-
Finkelstein Reaction Mechanism: Smith, M. B. (2013). March's Advanced Organic Chemistry. Wiley. Link
-
Benzyl Chloride Reactivity: Reactivity of Benzyl Halides. LibreTexts Chemistry. Link
Sources
Preventing hydrolysis of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene
Welcome to the Technical Support Center for High-Reactivity Intermediates. I am Dr. Aris, Senior Application Scientist. Below is the technical dossier designed to troubleshoot and prevent the hydrolysis of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene .
This guide treats the molecule not just as a reagent, but as a dynamic system prone to entropy (hydrolysis). We will address the root causes of degradation and provide self-validating protocols to ensure integrity.
Technical Briefing: The Instability Mechanism
Before troubleshooting, you must understand the enemy. 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene contains a benzyl chloride moiety.
-
The Vulnerability: The benzylic carbon-chlorine bond is inherently labile. The chloride is a good leaving group, and the benzylic position is susceptible to nucleophilic attack by water (hydrolysis).
-
The Substituent Effect: The meta-substituted 2,2-difluoroethoxy group exerts an inductive electron-withdrawing effect (
). While this might slightly destabilize the carbocation intermediate (retarding ), it does not prevent direct displacement by water ( ). -
The Cascade: Hydrolysis produces HCl as a byproduct.[1] In a closed vessel, this acid acts as an autocatalyst, accelerating further degradation and potentially cleaving the ether linkage over time.
Part 1: Storage & Handling (The First Line of Defense)
Q: I just received the shipment. How do I store it to prevent immediate degradation?
A: Treat this compound as a "living" unstable entity. Standard "cool and dry" advice is insufficient.
-
Temperature: Store at 2–8°C (Refrigerator) or -20°C (Freezer) for long term. Cold temperatures kinetically inhibit the hydrolysis reaction rate.
-
Atmosphere: The container must be backfilled with Argon or Nitrogen after every use. Oxygen is less of a concern than atmospheric moisture.
-
Container: Use amber glass with a Teflon-lined cap . Avoid standard polyethylene caps, which are permeable to moisture over months.
-
Desiccant Protocol: Store the primary bottle inside a secondary jar containing active desiccant (e.g., Drierite or activated molecular sieves).[2] This creates a "micro-dry room" environment.
Q: The liquid looks cloudy. Is it compromised?
A: Cloudiness often indicates the formation of Benzyl Alcohol (insoluble in the parent chloride) or HCl salts if amines are present.
-
Diagnostic Test: Take a small aliquot (
) and dissolve in dry . Run a quick NMR.-
Target Peak: Look for the benzylic
singlet around 4.5–4.6 ppm . -
Impurity Peak: The hydrolysis product (benzyl alcohol)
will appear upfield, typically around 4.6–4.8 ppm (shift depends on solvent/concentration) but distinct from the chloride.
-
Part 2: Reaction Optimization (Process Control)
Q: My coupling reaction yield is low, and I see the alcohol byproduct. Is the solvent the issue?
A: Almost certainly. Benzyl chlorides are "water scavengers." If your solvent has
Table 1: Maximum Allowable Water Content & Scavenging Protocols
| Solvent Type | Max Water (ppm) | Pre-Treatment Protocol | In-Situ Scavenger Recommendation |
| THF / Ether | Distill from Na/Benzophenone or pass through Activated Alumina columns. | Add | |
| DMF / DMSO | These are hygroscopic traps. Buy "Anhydrous" grade and store over sieves. | Critical: Do not use old bottles. Freshly open or store in glovebox. | |
| DCM / Chloroform | Distill from | Add |
Q: Can I use a base to neutralize the HCl formed?
A: Yes, but choose wisely.
-
Avoid: Hydroxide bases (
, ). These are strong nucleophiles that cause rapid hydrolysis to the alcohol. -
Use: Non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . Inorganic bases like
or are excellent as they also act as mild desiccants.
Part 3: Work-up & Purification (The Danger Zone)
Q: The reaction is done. Can I wash with water to remove salts?
A: Proceed with extreme caution. An aqueous wash is the most common point of failure.
-
The "Dry" Work-up (Recommended):
-
Dilute reaction mixture with dry Ether/EtOAc.
-
Filter through a pad of Celite or scintered glass to remove inorganic salts.
-
Concentrate the filtrate. Why? This eliminates water contact entirely.
-
-
The "Cold" Aqueous Work-up (If necessary):
-
Cool the mixture to 0°C .
-
Wash rapidly with cold saturated
(neutralizes trace HCl) followed by cold Brine . -
Immediately dry the organic layer over
(works faster than ). Why? Low temperature slows hydrolysis; Brine "salts out" water from the organic phase.
-
Q: My compound degraded on the silica column. What happened?
A: Standard Silica Gel is acidic (
-
Solution 1 (Neutralization): Pre-treat the silica gel column with 1–2% Triethylamine (
) in your eluent (e.g., Hexanes). This neutralizes acidic sites. -
Solution 2 (Alternative Phase): Use Neutral Alumina instead of silica. It is far less aggressive toward benzylic halides.
Part 4: Visualizing the Workflow
Diagram 1: The Degradation Pathway & Prevention
This diagram illustrates the mechanistic failure points and the specific interventions required to block them.
Caption: Mechanistic pathway of hydrolysis showing autocatalytic feedback loop (HCl) and critical intervention points (Green).
Diagram 2: Purification Decision Tree
Follow this logic flow to determine the safest purification method.
Caption: Decision matrix for work-up and purification to minimize exposure to hydrolytic conditions.
References
-
BenchChem. (2025). Managing moisture sensitivity of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate and related benzyl halides. BenchChem Technical Support.[3] Link
-
National Institute of Standards and Technology (NIST). (2025).[4] Benzene, 1-chloro-3-(chloromethyl)- Properties and Spectra.[4] NIST Chemistry WebBook, SRD 69. Link
-
Wipf, P. (2014).[5] Techniques for Handling Air- and Moisture-Sensitive Compounds.[6] University of Pittsburgh, Department of Chemistry. Link
-
OECD SIDS. (2004). Benzyl Chloride: SIDS Initial Assessment Report for SIAM 19. UNEP Publications.[7][8] Link
-
ChemScene. (2025). Product Safety and Handling: 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene. ChemScene MSDS. Link
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzene, 1-chloro-3-(chloromethyl)- [webbook.nist.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: Stability & Handling of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene
Executive Summary: The Stability Profile
1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene is a specialized electrophilic building block. While chemically robust under neutral, anhydrous conditions, it exhibits a bimodal instability profile under basic conditions.
Its reactivity is governed by two competing electronic effects:[1]
-
The Benzylic Chloride Moiety: Highly susceptible to nucleophilic attack (
) and solvolysis. -
The Meta-Difluoroethoxy Substituent: Unlike para-alkoxy groups which stabilize carbocations (promoting
), the meta-positioning combined with the electron-withdrawing fluorine atoms ( ) destabilizes the carbocation intermediate. This suppresses ionization but increases electrophilicity at the benzylic carbon, making it exceptionally sensitive to attack by hydroxide ions or wet basic solvents.
Critical Warning: The primary degradation pathway is not the breakdown of the difluoroethoxy "tail," but the rapid hydrolysis of the chloromethyl "head" to form the corresponding benzyl alcohol and subsequent dibenzyl ether dimers.
Troubleshooting Matrix
Use this guide to diagnose experimental failures.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Low Yield / Starting Material Consumed | Hydrolysis | Water in solvent/base acts as a nucleophile, converting the chloride to benzyl alcohol. | Switch to anhydrous solvents (THF, DMF, MeCN). Use inorganic bases ( |
| Gummy/Oily Precipitate | Oligomerization | The hydrolyzed alcohol product reacts with remaining chloride starting material to form dibenzyl ether dimers . | Reduce reaction concentration. Add the electrophile (chloride) slowly to the nucleophile/base mixture. |
| New Impurity at | Quaternization | Use of nucleophilic amine bases (e.g., Pyridine, | Switch to non-nucleophilic bases (DIPEA, NaH, or inorganic carbonates). |
| Loss of Fluorine Signal | Elimination ( | Rare. Use of extremely strong bases (e.g., | Avoid organolithiums.[2] Standard bases ( |
Detailed Technical Analysis & Protocols
Degradation Pathways Visualization
The following diagram illustrates the competitive pathways active under basic conditions.
Caption: Figure 1. Primary degradation pathways. Note that hydrolysis is the dominant failure mode in the presence of moisture.
Standard Stability Test Protocol
Before committing valuable coupling partners, validate the stability of your batch.
Reagents:
-
Solvent:
(Anhydrous) -
Base:
(granular, anhydrous) -
Internal Standard: 1,3,5-Trimethoxybenzene (inert)
Procedure:
-
Dissolve 10 mg of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene and 5 mg of Internal Standard in 0.6 mL
. -
Acquire
NMR. Focus on the benzylic singlet ( ppm). -
Add 2 equivalents of
. Shake vigorously. -
Acquire spectra at
, , and .
Interpretation:
-
Stable: Benzylic peak integral remains constant relative to Internal Standard.
-
Hydrolysis: Appearance of a new methylene peak shifted upfield (
ppm, ). -
Dimerization: Appearance of peaks around
ppm ( ).
Frequently Asked Questions (FAQs)
Q1: Can I use Triethylamine (
-
Recommendation: Use Diisopropylethylamine (DIPEA/Hünig's Base) if an organic base is required; the steric bulk prevents quaternization. Alternatively, use inorganic carbonates (
, ).
Q2: Is the difluoroethoxy group stable to Sodium Hydride (
Q3: How should I store this compound? A: Store at 2–8°C under Argon/Nitrogen . Benzylic chlorides are autocatalytic in their decomposition. Trace HCl formation (from hydrolysis) catalyzes further breakdown. Storing over activated molecular sieves (3Å or 4Å) is highly recommended to scavenge trace moisture.
Q4: I see a "doublet of triplets" in my NMR. Is my compound degrading?
A: Likely No. This is the characteristic signal of the
Workflow: Optimized Coupling Strategy
Follow this decision tree to select the correct reaction conditions.
Caption: Figure 2. Optimized reaction condition decision tree.
References
-
Mechanism of Benzylic Chloride Hydrolysis
-
Electronic Effects on Benzylic Reactivity
-
General Safety & Handling (SDS Data)
- Title: 1-CHLORO-2-(CHLOROMETHYL)
- Source: INCHEM (ILO/WHO).
-
URL:[Link]
-
Synthesis & Applications of Chloromethyl Arenes
- Title: The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide.
-
Source: BenchChem Technical Support.[5]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Purification methods for 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene intermediates
Welcome to the Technical Support Center for the synthesis and purification of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene . This portal is designed for drug development professionals and synthetic chemists who require field-proven, mechanistically grounded solutions for handling reactive fluorinated benzylic intermediates.
Diagnostic Dashboard: Process Workflow
Before troubleshooting, review the validated workflow below to identify where your current protocol may be failing.
Fig 1. Workflow for the chlorination and purification of 1-(chloromethyl)-3-(2,2-difluoroethoxy)benzene.
Knowledge Base: Frequently Asked Questions (FAQs)
Q1: Why is my product degrading into the starting alcohol or forming a dimer during silica gel chromatography?
Causality: The 2,2-difluoroethoxy group exerts a strong inductive electron-withdrawing effect (-I) from the fluorine atoms, but the oxygen atom provides a mesomeric electron-donating effect (+M). This "push-pull" dynamic makes the benzylic position highly susceptible to nucleophilic attack. Standard silica gel (pH ~4.5–5.5) contains acidic silanol groups that catalyze an
Q2: My reaction shows incomplete conversion with a persistent intermediate on TLC. What is it, and how do I push the reaction to completion?
Causality: When reacting benzyl alcohols with thionyl chloride (
Q3: How do I safely quench the thionyl chloride reaction without hydrolyzing my product?
Causality: Quenching directly with unbuffered water creates a highly acidic, exothermic environment (generating
Validated Workflows: Standard Operating Procedures (SOPs)
SOP 1: Optimized Chlorination & Workup
This protocol ensures complete conversion while minimizing hydrolytic degradation.
-
Reaction: Dissolve 3-(2,2-difluoroethoxy)benzyl alcohol (1.0 eq) in anhydrous DCM (0.2 M). Add catalytic DMF (0.05 eq). Cool the flask to 0 °C under nitrogen.
-
Addition: Dropwise add
(1.5 eq) over 15 minutes. -
Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.
-
Self-Validation (TLC): Quench a 50 µL aliquot into 0.5 mL of saturated
and extract with 0.5 mL EtOAc. Run TLC against the starting material. The complete disappearance of the alcohol spot confirms the sulfite intermediate has been consumed. -
Concentration: Concentrate the mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove DCM,
, , and excess . Co-evaporate twice with 10 mL of toluene to ensure complete removal of acidic volatiles. -
Workup: Dissolve the crude oil in MTBE. Wash rapidly with ice-cold saturated
(aqueous), followed by brine. Dry immediately over anhydrous , filter, and concentrate.
SOP 2: Vacuum Distillation (Preferred Purification)
Mandatory for scales >5g to ensure absolute purity without degradation[1].
-
Setup: Equip a short-path distillation apparatus with a Vigreux column, a cow-type receiver, and a high-vacuum pump equipped with a liquid nitrogen cold trap.
-
Degassing: Transfer the crude oil to the distillation flask. Apply vacuum slowly at room temperature to degas residual solvents.
-
Fractionation: Heat the flask gradually using an oil bath. Discard the initial low-boiling fraction (residual toluene/byproducts).
-
Collection: Collect the main fraction containing 1-(chloromethyl)-3-(2,2-difluoroethoxy)benzene. (Note: Exact boiling point depends on vacuum pressure; typically ~90–110 °C at 0.5 mmHg).
SOP 3: Deactivated Silica Gel Chromatography (For <5g scale)
Use only when distillation is impractical or when separating closely related regioisomers.
-
Self-Validation (2D TLC): Before committing the batch, spot the crude mixture in the corner of a square TLC plate. Develop in 95:5 Hexanes:EtOAc. Let it dry, rotate 90 degrees, and develop again. If off-diagonal spots appear, the compound is degrading on the silica, and you must switch to distillation.
-
Deactivation: Slurry standard silica gel (230–400 mesh) in the eluent (95:5 Hexanes:EtOAc) containing 1% v/v Triethylamine (
) . Pack the column with this slurry. -
Elution: Load the crude mixture. Elute rapidly using positive pressure (flash chromatography).
-
Isolation: Monitor fractions by TLC and concentrate the product-containing fractions immediately in a cool water bath (<30 °C) to minimize residence time.
Quantitative Data & Troubleshooting Matrix
Use the following table to identify and resolve impurities via NMR or TLC analysis.
| Impurity / Component | Origin | Analytical Signature (1H NMR / TLC) | Resolution / Prevention |
| 3-(2,2-Difluoroethoxy)benzyl alcohol | Unreacted starting material or hydrolysis | TLC: Lower | Ensure anhydrous conditions; avoid prolonged exposure to acidic silica gel. |
| Bis(3-(2,2-difluoroethoxy)benzyl) sulfite | Stalled intermediate during | TLC: Mid | Add 5 mol% DMF to catalyze chlorination; ensure sufficient reaction time[2]. |
| Dibenzyl ether derivative | Acid-catalyzed dimerization during purification | TLC: Higher | Purify via vacuum distillation[1] or pre-treat silica with 1% |
| Residual Thionyl Chloride / | Incomplete workup | Pungent odor; highly acidic pH of crude oil. | Co-evaporate crude mixture with toluene (2x) before aqueous workup[3]. |
References
1.[1] Title: Benzyl Cyanide - Organic Syntheses Procedure. Source: orgsyn.org. URL:[Link]
2.[2] Title: ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Source: researchgate.net. URL:[Link]
3.[3] Title: Thionyl Chloride (
Sources
Technical Support Center: Strategies for the Removal of Unreacted 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene in their synthetic workflows. A common challenge in reactions involving this potent electrophile is the removal of unreacted starting material from the final product mixture. This document provides an in-depth, practical resource in a question-and-answer format to address this specific issue, offering detailed protocols, troubleshooting advice, and the underlying chemical principles for each method.
Section 1: Understanding the Chemistry of the Problem
FAQ 1: What are the key chemical properties of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene that influence its removal?
Answer:
Understanding the reactivity of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene is fundamental to selecting an effective removal strategy. Its behavior is dominated by the chloromethyl group attached to the benzene ring.
-
Benzylic Chloride Reactivity: The compound is a benzylic chloride. The C-Cl bond is significantly more reactive towards nucleophilic substitution than a typical alkyl chloride or an aryl chloride (where the chlorine is directly attached to the ring).[1][2] This heightened reactivity is due to the ability of the adjacent benzene ring to stabilize the transition state and any potential carbocation intermediate (in an SN1-type mechanism) through resonance.[1][3] Consequently, it is a potent electrophile that readily reacts with a wide range of nucleophiles.[4]
-
Electrophilic Nature: As an electrophile, it will react with any residual nucleophiles in your reaction mixture.[5] This is the very property we exploit to remove it. By introducing a "scavenging" nucleophile, we can convert it into a new compound with different physical properties (e.g., higher polarity, charge), making it easier to separate from the desired, typically less polar, organic product.
-
Physical Properties: While specific data for this exact isomer is sparse, analogous compounds suggest it is a relatively non-polar, high-boiling organic molecule.[6] Its non-polar nature means it is highly soluble in common organic solvents (like Dichloromethane, Ethyl Acetate, THF) but insoluble in water. Its presumed high boiling point makes removal by simple distillation or evaporation difficult, especially if the desired product is also not volatile.
Below is a diagram illustrating the primary reactive site on the molecule.
Caption: Reactivity of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene.
Section 2: Strategic Approaches to Removal
FAQ 2: What are the primary strategies for removing this unreacted electrophile, and how do I choose the right one?
Answer:
There are four main strategies for removing unreacted 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene. The optimal choice depends on the stability of your desired product, the scale of your reaction, and the available laboratory resources. Traditional methods like distillation or chromatography can be labor-intensive.[5]
-
Chemical Quench & Liquid-Liquid Extraction (LLE): The most common method. A nucleophile is added to the reaction mixture to convert the benzylic chloride into a more polar, water-soluble derivative. This derivative is then removed through an aqueous wash.
-
Scavenger Resins (Solid-Phase Scavenging): A modern and highly efficient method. The reaction mixture is treated with a solid-supported nucleophile (a "scavenger resin"). The resin reacts with and covalently binds the excess electrophile. The resin is then simply filtered off, leaving a clean solution of your product.[7][8]
-
Preparative Chromatography: Direct purification of the crude mixture on a silica or reverse-phase column. This can be effective but is often complicated by similar polarities of the starting material and product.
-
Crystallization/Trituration: If your product is a solid, it may be possible to crystallize it from a solvent in which the unreacted benzylic chloride remains soluble.
Use the following workflow diagram to help guide your decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Section 3: Detailed Protocols and Troubleshooting
FAQ 3: How do I perform a chemical quench and liquid-liquid extraction?
Answer:
This method converts the unreacted benzylic chloride into a compound that is easily removed with an aqueous wash. A mild nucleophile like an amine is often effective. For example, adding triethylamine will form a quaternary ammonium salt, which is highly water-soluble.[9]
Experimental Protocol: Quenching with Triethylamine (Et₃N)
-
Cool the Reaction: After confirming the main reaction is complete via TLC or LCMS, cool the reaction mixture to 0-10 °C in an ice bath.
-
Add Quenching Agent: Add triethylamine (Et₃N, 2-3 equivalents relative to the initial charge of the benzylic chloride) to the stirred reaction mixture.
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting benzylic chloride spot by TLC.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (to remove excess Et₃N) followed by water and then brine.
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the reactive electrophile.[10]
| Troubleshooting Guide: Chemical Quench & LLE | |
| Problem | Recommended Solution |
| Quenching reaction is slow or incomplete. | Use a stronger nucleophile like aqueous sodium sulfite (Na₂SO₃) or consider gentle heating (if product is stable). |
| An emulsion forms during the aqueous wash. | Add a saturated aqueous NaCl solution (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase. |
| Product is partially extracted into the aqueous layer. | The product may be too polar. Reduce the number of washes or perform a back-extraction of the combined aqueous layers with fresh organic solvent. |
FAQ 4: How do I select and use a scavenger resin?
Answer:
Scavenger resins are functionalized polymers designed to react with and remove specific types of molecules from solution.[8] For a reactive electrophile like a benzylic chloride, nucleophilic scavenger resins are ideal. The key advantage is the simple filtration-based workup, which avoids aqueous extractions and is amenable to automation.[8]
| Comparison of Common Nucleophilic Scavenger Resins | ||
| Resin Type | Functional Group | Best For Scavenging |
| Si-Trisamine | Propyl tris-(2-aminoethyl)amine | Acid chlorides, sulfonyl chlorides, isocyanates, alkyl/benzyl halides.[11] |
| Si-Thiol | 3-Mercaptopropyl (Thiol) | Alkyl, benzyl, and allyl halides. Also an excellent metal scavenger for Pd, Pt, Cu, etc.[12] |
| MP-TMT | 2,4,6-Trimercaptotriazine | Primarily a metal scavenger (Pd, Ru, Rh, etc.) but can also scavenge alkylating agents.[11] |
Experimental Protocol: Scavenging with Si-Trisamine Resin
-
Choose Solvent: Ensure your desired product is soluble in a solvent compatible with the resin (e.g., DCM, THF, MeCN).[12]
-
Add Resin: To the crude reaction mixture, add the scavenger resin (typically 3-5 equivalents based on the excess amount of benzylic chloride).
-
Agitate: Stir or shake the resulting slurry at room temperature. Reaction times can range from 15 minutes to a few hours.[12][13]
-
Monitor: Follow the disappearance of the benzylic chloride by TLC or LCMS.
-
Filter: Once the scavenging is complete, filter the mixture through a simple cotton plug or a fritted funnel to remove the resin.
-
Rinse and Concentrate: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.
| Troubleshooting Guide: Scavenger Resins | |
| Problem | Recommended Solution |
| Scavenging is incomplete after several hours. | Increase the equivalents of resin used (e.g., from 3 to 5 eq). Gentle heating (e.g., to 40 °C) can also accelerate the reaction, provided the desired product is thermally stable. |
| Desired product is binding to the resin. | This can happen if your product has an acidic proton that can interact with the basic amine resin. Try using a less basic resin (e.g., Si-Thiol) or pre-treating the reaction mixture with a non-nucleophilic base to deprotonate your product first. |
Section 4: Analytical Verification of Removal
FAQ 5: How can I confirm that the 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene has been completely removed?
Answer:
Verifying the complete removal of a potentially reactive impurity is a critical step in drug development and chemical synthesis. Several analytical techniques are suitable for this purpose.
| Analytical Technique | Principle & Application | Pros & Cons |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a silica plate. | Pros: Fast, inexpensive, excellent for in-process monitoring of the reaction or scavenging progress. Cons: Not quantitative, lower sensitivity. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation on a packed column, often with UV detection.[14] | Pros: Highly sensitive and quantitative, the gold standard for purity analysis in the pharmaceutical industry.[15] Can detect impurities at very low levels. Cons: Requires method development, more expensive instrumentation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point, followed by mass-based detection. | Pros: Excellent for separating volatile impurities and provides mass information for definitive identification. Cons: The compound may have a high boiling point, requiring high temperatures that could degrade the analyte or the desired product.[16] |
For regulatory purposes or in drug development, a validated HPLC method is the preferred choice for quantifying residual levels of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene to ensure the final product meets purity specifications.[15]
References
Sources
- 1. quora.com [quora.com]
- 2. scribd.com [scribd.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]
- 5. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. sopachem.com [sopachem.com]
- 14. shvaiko.ru [shvaiko.ru]
- 15. researchgate.net [researchgate.net]
- 16. oshri.kosha.or.kr [oshri.kosha.or.kr]
Overcoming steric hindrance in 3-(2,2-difluoroethoxy)benzyl chloride reactions
Topic: Overcoming Steric & Electronic Barriers in Nucleophilic Substitution Ticket ID: CHEM-SUP-8821 Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Deceptive" Meta-Substituent
Welcome to the technical support hub. You are likely here because a standard benzylation reaction (using 3-(2,2-difluoroethoxy)benzyl chloride ) is stalling or yielding poor conversion, despite benzyl chlorides typically being highly reactive electrophiles.
The Core Problem: While the (2,2-difluoroethoxy) group is in the meta position (which usually minimizes direct steric clash), it introduces two specific challenges:
-
Conformational Shielding: The difluoroethoxy tail is lipophilic and flexible. In non-polar solvents, it can fold back toward the benzylic center to minimize dipole interactions, effectively increasing the local steric bulk.
-
Electronic Deactivation: The fluorine atoms exert a strong inductive withdrawing effect (-I), which destabilizes the developing positive charge in the transition state (especially if your mechanism leans towards
).
This guide provides three targeted protocols to overcome these barriers, moving from kinetic acceleration to phase-transfer engineering.
Module 1: Diagnostic Hub
Before altering your synthesis, determine the primary failure mode using this logic flow.
Figure 1: Decision matrix for troubleshooting reactivity issues based on reaction conditions.
Module 2: The "Finkelstein" Fix (Catalytic Iodination)
Best For: Reactions with bulky nucleophiles where the chloride leaving group is too slow to permit the crowded transition state.
The Science: Iodine is a superior leaving group to Chlorine (
Protocol 1: In-Situ Iodination
-
Solvent: Switch to Acetone (if reactants are soluble) or Butanone (MEK) (for higher boiling point). If strictly non-polar solvents are required, this method requires a Phase Transfer Catalyst (see Module 3).
-
Catalyst Loading: Add 10-20 mol% Sodium Iodide (NaI) .
-
Procedure:
-
Charge flask with 3-(2,2-difluoroethoxy)benzyl chloride (1.0 equiv).
-
Add Solvent (0.5 M concentration).
-
Add NaI (0.1 - 0.2 equiv). Stir for 15 mins at RT (Look for slight turbidity as NaCl forms/precipitates).
-
Add Nucleophile (1.1 - 1.5 equiv) and Base (e.g.,
). -
Heat to 60°C (Acetone) or 80°C (MEK).
-
Why this works: The C-I bond is longer and weaker (213 kJ/mol) than the C-Cl bond (327 kJ/mol). This lowers the activation energy required for the bulky nucleophile to displace the leaving group.
Module 3: Phase Transfer Catalysis (PTC)
Best For: Reactions where the fluorinated tail causes solubility issues or when using ionic nucleophiles (Cyanide, Azide, Phenols) in non-polar solvents.
The Science: The "2,2-difluoroethoxy" group adds significant lipophilicity. Standard polar aprotic solvents (DMF) might not solvate the fluorinated segment well, leading to aggregation. A biphasic system (Toluene/Water) with a quaternary ammonium salt allows the reaction to occur at the interface or pulls the nucleophile into the organic layer.
Protocol 2: Solid-Liquid PTC
-
Solvent: Toluene or
-Trifluorotoluene (The latter is excellent for fluorinated substrates). -
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .
-
Procedure:
-
Dissolve 3-(2,2-difluoroethoxy)benzyl chloride in Toluene.
-
Add Nucleophile (solid salt form preferred).
-
Add TBAB (5 mol%).
-
Reflux vigorously.
-
Data: Relative Rates of Benzylation under PTC
| Solvent System | Catalyst | Relative Rate (Normalized) | Notes |
| Toluene (No Cat) | None | 1.0 | Baseline (Slow) |
| DMF (Homogeneous) | None | 12.5 | Good, but workup difficult |
| Toluene/Solid | TBAB (5%) | 45.0 | Recommended |
| Toluene/Water | TBAB (5%) | 38.0 | Good for inorganic nucleophiles |
Module 4: Visualization of the Mechanism
Understanding the catalytic cycle is crucial for troubleshooting. Below is the pathway for the Finkelstein-assisted substitution.
Figure 2: The catalytic cycle showing how Iodide acts as a high-speed shuttle, converting the sluggish Chloride into a reactive Iodide intermediate.
Frequently Asked Questions (FAQ)
Q1: Can I use Potassium Iodide (KI) instead of Sodium Iodide (NaI)?
-
A: Only if your solvent is Acetone. NaI is soluble in Acetone, while NaCl is not (driving the reaction by precipitation).[1][2] KI is less soluble in Acetone. If using DMF or MEK, KI is acceptable, but NaI is generally preferred for kinetic solubility.
Q2: The reaction turns dark brown. Is this a problem?
-
A: This indicates the formation of free Iodine (
), likely from oxidation of the iodide catalyst by air or trace oxidants.-
Fix: Add a pinch of Sodium Thiosulfate or Sodium Metabisulfite to the workup. It usually does not affect the yield significantly unless the nucleophile is oxidation-sensitive (e.g., thiols).
-
Q3: Does the difluoroethoxy group degrade under basic conditions?
-
A: Generally, no. The ether linkage is stable to bases like
, , and NaOH. However, avoid extremely strong Lewis acids ( ) which typically cleave ethers.
Q4: My nucleophile is a secondary amine and the reaction is stuck at 50%.
-
A: This is a classic steric stall. The bulky amine cannot penetrate the "sphere" of the benzyl chloride.
-
Recommendation: Switch to Protocol 1 (Finkelstein) AND use Acetonitrile as the solvent. Acetonitrile balances polarity and breaks up ion pairs effectively.
-
References
-
Finkelstein Reaction Mechanism & Utility
-
Phase Transfer Catalysis in Benzyl
-
Steric Hindrance in Nucleophilic Substitution
- Reactivity of Benzyl Chlorides Source: NOAA CAMEO Chemicals. "Benzyl Chloride Reactivity."
Sources
Technical Support Center: Exothermic Reaction Management for 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal management challenges associated with 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene.
This compound is a highly reactive electrophilic alkylating agent. The chloromethyl group is strongly activated by the adjacent phenyl ring, which stabilizes the transition state during nucleophilic substitution (SN2) via
Mechanistic Causality of the Exotherm
To troubleshoot thermal issues, we must first understand the energetic pathway of the reaction. The diagram below illustrates the SN2 mechanism, highlighting the critical phase where thermal energy is released into the reaction matrix.
Figure 1: Mechanistic pathway of SN2 alkylation highlighting the exothermic heat release.
Troubleshooting Guides: Batch vs. Flow Dynamics
Q1: I am experiencing localized "hot spots" and sudden temperature spikes during the batch addition of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene. How can I mitigate this? A: Hot spots occur because the reaction kinetics (rate of heat generation) exceed the macroscopic heat transfer capabilities of your reactor. In a standard batch reactor, the surface-area-to-volume ratio is inherently low, leading to non-uniform temperature distribution[2].
-
Causality & Solution: If you must use a batch setup, abandon magnetic stirring. Use a jacketed reactor with high-shear overhead stirring and dose the electrophile via a subsurface dip tube to prevent surface pooling. Maintain the jacket temperature (
) at least 15°C below your target reaction temperature to ensure a sufficient thermal gradient[1].
Q2: My reaction mixture occasionally undergoes thermal runaway, leading to a dark tar-like byproduct. What is the root cause? A: This is a classic "accumulation" failure. If you dose the reagent at a temperature where the reaction kinetics are artificially slow (e.g., over-cooling), unreacted 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene accumulates in the vessel. Once the temperature rises slightly—or if the reaction becomes autocatalytic—the entire accumulated inventory reacts simultaneously. The resulting massive exotherm exceeds the cooling capacity, leading to runaway and decomposition[1].
-
Causality & Solution: Implement a self-validating dosing protocol using [3]. Use inline FTIR to monitor the disappearance of the C-Cl stretch (typically ~700 cm⁻¹) or the appearance of product peaks. Interlock your dosing pump to the FTIR signal: do not add more reagent if the starting material is accumulating.
Q3: How can I safely scale up this alkylation from 10 grams to 1 kilogram? A: Scaling up highly exothermic reactions in batch is inherently dangerous due to the non-linear scaling of volume to cooling surface area.
-
Causality & Solution: Transition to Continuous Flow Chemistry. Microreactors or tubular flow reactors possess a surface-to-volume ratio up to 10,000 times greater than standard batch reactors, allowing for near-instantaneous heat dissipation and precise thermal control[2][4].
Continuous Flow Architecture
To eliminate thermal runaway risks, we strongly recommend transitioning to a continuous flow paradigm. The workflow below outlines a self-validating system where reaction progression and thermal management are tightly coupled.
Figure 2: Continuous flow reactor setup for safe management of exothermic alkylations.
Quantitative Thermal Management Data
The following table summarizes the physical parameters dictating why continuous flow is mandatory for scaling the alkylation of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene.
| Parameter | Batch Reactor (10 L) | Continuous Flow (10 mL) | Causality / Impact |
| Surface-to-Volume Ratio | ~0.2 m²/m³ | ~2,000 - 10,000 m²/m³ | High ratio in flow ensures immediate heat transfer to the cooling jacket[2]. |
| Heat Transfer Coefficient ( | 100 - 300 W/(m²·K) | 1,000 - 4,000 W/(m²·K) | Flow reactors rapidly dissipate the |
| Mixing Efficiency | Variable (Gradient-prone) | Instantaneous (High Shear) | T-mixers prevent localized high-concentration zones, eliminating hot spots[4]. |
| Thermal Runaway Risk | High (Accumulation risk) | Negligible | Small active volume in flow means minimal energy is present at any given time. |
Experimental Protocol: Self-Validating Continuous Flow Alkylation
This methodology describes a precisely controlled N-alkylation using 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene. The protocol is self-validating; it relies on continuous spectroscopic feedback to ensure safe operation.
Step 1: System Priming and Thermal Equilibration
-
Flush a 10 mL stainless-steel tubular reactor with anhydrous Toluene to ensure a moisture-free environment.
-
Set the active cooling jacket to 15°C. Verify the internal temperature using inline thermocouples positioned at the inlet, midpoint, and outlet of the reactor.
Step 2: Reagent Preparation
-
Stream A: Prepare a 1.0 M solution of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene in anhydrous Toluene.
-
Stream B: Prepare a 1.2 M solution of the target secondary amine and 1.5 M N,N-Diisopropylethylamine (DIPEA) in anhydrous Toluene.
Step 3: Flow Rate Calibration
-
Program the high-precision syringe pumps to achieve a residence time (
) of 5 minutes. -
For a 10 mL reactor volume, set the total flow rate to 2.0 mL/min (Stream A = 1.0 mL/min; Stream B = 1.0 mL/min).
Step 4: Steady-State Operation & Self-Validation
-
Initiate the pumps. The streams will intersect at a high-shear T-mixer before entering the cooled tubular reactor.
-
Validation Checkpoint: Monitor the inline FTIR cell positioned at the reactor outlet. The system is validated when the C-Cl stretch (~700 cm⁻¹) is completely absent, and the product C-N stretch reaches a stable, steady-state plateau[3].
-
Safety Interlock: If the FTIR detects >5% unreacted electrophile, the system must automatically divert the effluent to a secondary quench-waste vessel and reduce pump speeds to increase residence time.
Step 5: In-line Quenching and Isolation
-
Direct the validated reactor effluent into a continuous stirred-tank reactor (CSTR) containing a saturated aqueous NaHCO₃ buffer to immediately quench any trace unreacted electrophile and neutralize the DIPEA-HCl byproduct.
-
Route the biphasic mixture to an inline phase separator. Collect the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
What is the optimal solvent for this reaction? While polar aprotic solvents (like DMF or Acetonitrile) accelerate SN2 kinetics, they also compress the timeframe of heat generation, exacerbating the exotherm. We recommend non-polar or moderately polar solvents (like Toluene or 2-MeTHF) for large-scale operations. They slightly retard the reaction rate, effectively spreading the thermal release over a longer residence time and preventing cooling system overload.
Why is the 2,2-difluoroethoxy group important to monitor during thermal excursions? Under strictly controlled temperatures (e.g., <40°C), the 2,2-difluoroethoxy group is chemically stable. However, if a thermal runaway occurs and temperatures exceed 120°C in the presence of strong nucleophiles, you risk ether cleavage or defluorination. This not only destroys your yield but generates highly toxic and corrosive fluorinated byproducts. Strict temperature control is not just about yield; it is about preventing catastrophic decomposition[1].
References
-
Gutmann, B., & Kappe, C. O. (2015). Continuous flow processing in the pharma industry - an unstoppable trend? European Pharmaceutical Review. URL: [Link]
-
Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Mettler Toledo AutoChem. URL: [Link]
-
Weiler, A., Wille, G., Kaiser, P., & Gladow, S. (2013). Go with the flow. Society of Chemical Industry (SCI). URL: [Link]
-
Stoessel, F. (2020). Thermal Safety of Chemical Processes: Risk Assessment and Process Design (2nd Edition). John Wiley & Sons. URL: [Link]
Sources
Structural Elucidation of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene: A Comparative NMR Solvent & Method Guide
Topic: Structural Elucidation of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene Content Type: Comparative Analytical Guide
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene , a critical intermediate in medicinal chemistry scaffolds. Due to the presence of the difluoroethoxy group (
This document compares Standard 1H NMR (CDCl₃) against High-Performance Alternatives (DMSO-d₆ solvent systems and ¹⁹F-Decoupled ¹H NMR) to determine the optimal workflow for structural validation.
The Molecular Target: Spectral Predictions & Assignment
Before comparing analytical methods, we must establish the baseline spectral signature. The molecule consists of three distinct spin systems: the aromatic ring, the chloromethyl arm, and the fluorinated ether tail.
Molecular Formula: C₉H₉ClF₂O Molecular Weight: 206.62 g/mol [1]
Table 1: Baseline 1H NMR Assignment (CDCl₃, 400 MHz)
Note: Chemical shifts (
| Position | Group | Type | Multiplicity | Coupling ( | Integration | |
| A | Aromatic | 6.95 | Singlet (broad) | - | 1H | |
| B | Aromatic | 6.85 - 7.05 | Multiplet | - | 2H | |
| C | Aromatic | 7.28 | Triplet (t) | 1H | ||
| D | Methine | 6.05 | Triplet of Triplets (tt) | 1H | ||
| E | Methylene | 4.56 | Singlet (s) | - | 2H | |
| F | Methylene | 4.18 | Triplet of Doublets (td) | 2H |
Key Diagnostic Feature: The Fluorine "Fingerprint"
The most challenging aspect of this spectrum is the difluoroethoxy group .
-
The
Proton: It appears as a Triplet of Triplets (tt) centered around 6.0 ppm. The massive geminal H-F coupling ( Hz) splits the signal into three widely spaced clusters, which are further split into triplets by the adjacent protons. -
The
Protons: These appear as a Triplet of Doublets (td) . The vicinal Fluorines cause the triplet splitting ( Hz), while the adjacent proton causes the doublet splitting.
Comparative Analysis: Solvent Performance
The choice of solvent significantly impacts the resolution of the aromatic region and the stability of the chloromethyl group.
Comparison A: Chloroform-d (CDCl₃) vs. DMSO-d₆[2][3]
| Feature | CDCl₃ (Standard) | DMSO-d₆ (Alternative) | Verdict |
| Solubility | Excellent. | Excellent. | Tie |
| Aromatic Resolution | Moderate. Signals at 6.9-7.1 ppm may overlap. | Superior. Higher polarity/viscosity often separates the C2/C4/C6 protons distinctively via dipole interactions. | DMSO-d₆ Wins |
| Sample Stability | Lower. Trace HCl in CDCl₃ can degrade the ether or hydrolyze the | Higher. DMSO is generally less acidic (though hygroscopic). | DMSO-d₆ Wins |
| Water Peak Interference | Low impact (1.56 ppm).[3] Far from signals. | High impact (3.33 ppm). Can obscure mid-field impurities. | CDCl₃ Wins |
| Clear. | Clear, but slightly broadened due to viscosity. | CDCl₃ Wins |
Recommendation: Use CDCl₃ for routine purity checks due to ease of handling. Use DMSO-d₆ if the aromatic region (6.8–7.3 ppm) appears as an unresolved multiplet in Chloroform, or if the sample is stored for extended periods (to prevent acid-catalyzed hydrolysis).
Comparative Analysis: Method Performance
For this specific fluorinated molecule, standard 1H NMR is often insufficient for rapid confirmation due to the complex splitting described above. We compare the standard protocol against the ¹⁹F-Decoupled alternative.
Comparison B: Standard ¹H vs. ¹H-{¹⁹F} Decoupled
| Parameter | Standard ¹H NMR | ¹H-{¹⁹F} Decoupled NMR |
| Spectrum Complexity | High. The | Low. All H-F couplings collapse. |
| Triplet of Triplets (tt). | Triplet (t). Only split by neighbor H. | |
| Triplet of Doublets (td). | Doublet (d). Only split by neighbor H. | |
| Interpretation Speed | Slow. Requires measuring | Fast. Instantly confirms the carbon skeleton connectivity.[4] |
| Instrument Requirement | Standard probe. | Requires a probe capable of irradiating ¹⁹F while observing ¹H. |
Scientific Insight: The ¹H-{¹⁹F} experiment is the "Gold Standard" for this molecule. By decoupling the fluorine, the
Experimental Protocols
Protocol A: Sample Preparation (Standard)
-
Mass: Weigh 10-15 mg of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene.
-
Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).
-
Critical Step: Ensure CDCl₃ is stored over molecular sieves or K₂CO₃ to neutralize acidity, preventing hydrolysis of the chloromethyl group.
-
-
Homogenization: Invert tube 3 times. Ensure no undissolved solids (filter if necessary).
Protocol B: Acquisition Parameters (400 MHz)
-
Pulse Sequence: zg30 (Standard) or zgig (Inverse Gated for Decoupling).
-
Spectral Width: 14 ppm (-1 to 13 ppm).
-
Relaxation Delay (D1): 1.0 sec (Standard) / 3.0 sec (Quantitative).
-
Scans (NS): 16 (Sufficient for >10mg).
-
Temperature: 298 K.
Visualization: Analytical Workflow
The following diagram illustrates the decision logic for analyzing this fluorinated intermediate.
Caption: Decision tree for optimizing the NMR analysis of fluorinated ether intermediates.
References
-
Abraham, R. J., et al. (2006).[5] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Reich, H. J. (2020).[6] "Proton-Fluorine Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data.
-
BenchChem. (2025).[3] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."
-
National Institute of Standards and Technology (NIST). "Benzene, 1-chloro-3-(chloromethyl)- Mass Spectrum."
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for Substituent Additivity Rules).
Sources
- 1. chemscene.com [chemscene.com]
- 2. unn.edu.ng [unn.edu.ng]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
19F NMR Characterization of 2,2-Difluoroethoxy Benzene Derivatives
A Comparative Technical Guide for Drug Discovery
Executive Summary: The Bioisostere Challenge
In modern medicinal chemistry, the 2,2-difluoroethoxy group (
However, characterizing this moiety is deceptively challenging.[1] In
This guide establishes
Comparative Analysis: Why NMR Wins
The following table objectively compares the analytical performance of NMR nuclei for identifying the 2,2-difluoroethoxy motif in complex aromatic scaffolds.
| Feature | |||
| Spectral Window | Narrow (0–12 ppm). High risk of overlap.[2] | Wide (0–200 ppm). Good resolution. | Wide (-200 to +100 ppm). Zero background interference.[2] |
| Sensitivity | High (1.00 relative). | Low (0.016 relative). Requires long scans. | High (0.83 relative). Rapid acquisition. |
| Diagnostic Pattern | Crowded. The | Complex. C-F coupling splits signals into multiplets (t, t), reducing S/N. | Distinctive. The |
| Solvent Interference | High (DMSO/Water suppression often needed). | Moderate (Solvent peaks can mask signals). | None. No deuterated solvent peaks in the fluorine window. |
| Quantification (qNMR) | Difficult due to baseline impurities. | Impractical due to relaxation times ( | Excellent. High precision with proper internal standards. |
The "Crowding" Problem in NMR
In a typical drug molecule, the
Spectral Characteristics & Data
To accurately characterize 2,2-difluoroethoxy benzene, you must look for a specific "fingerprint" in the frequency domain.
Chemical Shift Reference Table
Solvent:
| Functional Group | Structure | Multiplicity ( | |
| 2,2-Difluoroethoxy | -124 to -128 | Doublet of Triplets (dt) | |
| Difluoromethoxy | -81 to -83 | Doublet (d) | |
| Trifluoromethoxy | -57 to -59 | Singlet (s) | |
| Trifluoroethoxy | -73 to -75 | Triplet (t) |
The Diagnostic Fingerprint (Coupling Constants)
The 2,2-difluoroethoxy group is defined by two critical scalar couplings:
- (Geminal): The coupling between the fluorine and the proton on the same carbon. This is large, typically 53–56 Hz .
-
(Vicinal): The coupling between the fluorine and the protons on the adjacent methylene group (
). This is smaller, typically 12–15 Hz .
Visual Identification:
-
Decoupled (
): Appears as a Singlet (s) . Use this for signal-to-noise checks. -
Coupled (
): Appears as a Doublet of Triplets (dt) . The large doublet split is from the geminal proton; each leg is further split into a triplet by the two methylene protons.
Experimental Protocol: Validated Workflow
This protocol ensures high reproducibility and is suitable for qNMR (Quantitative NMR) applications.[3]
A. Sample Preparation[2]
-
Mass: Weigh 2–10 mg of the derivative.
-
Solvent: Dissolve in 0.6 mL of DMSO-d6 or
.-
Note: DMSO-d6 is preferred for polar drug candidates to prevent aggregation.
-
-
Internal Standard (Optional for qNMR): Add 10
L of -trifluorotoluene ( ppm). It is non-reactive and relaxes relatively quickly.
B. Acquisition Parameters (Bruker/Jeol Standard)
-
Pulse Sequence: zgfigqn (Inverse gated decoupling) for qNMR; standard zg for qualitative.
-
Spectral Width (SW): 200 ppm (approx -20 to -220 ppm). Center at -100 ppm.
-
Relaxation Delay (
):-
Qualitative: 1.0 s.
-
Quantitative:20 s . (Fluorine
relaxation times are long; insufficient delay leads to integration errors).
-
-
Scans (NS): 32–64 (High sensitivity allows fewer scans than
). -
Offset (O1P): -100 ppm.
C. Processing
-
Exponential Multiplication (LB): Apply 0.3 – 1.0 Hz line broadening.
-
Phasing: Manual phasing is critical as automated routines often fail on the wide dispersion of
signals. -
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) if integration is required.
Workflow Visualization
The following diagram outlines the decision logic and workflow for characterizing these derivatives, ensuring no false positives from impurities.
Caption: Logical workflow for confirming the 2,2-difluoroethoxy moiety. The coupled scan is the critical "Go/No-Go" step to distinguish from other fluorinated impurities.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Wang, J., et al. (2010). "Fluorine-19 NMR Chemical Shifts of Organofluorine Compounds." Chemical Reviews. (Provides extensive shift tables for fluorinated ethers).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on metabolic stability of the difluoroethoxy group).
-
Malet-Martino, M., & Holzgrabe, U. (2005). "Quantitative 19F NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis. (Protocol validation for qNMR).
-
Reich, H. J. (2023).[4] "Fluorine-19 Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data.
Sources
LC-MS fragmentation patterns of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene
Focus: 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene (Tegoprazan Intermediate)
Executive Summary
This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene (CAS: 1178363-01-3 / 1150293-27-0), a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of the potassium-competitive acid blocker (P-CAB), Tegoprazan .
We compare this target molecule against two structural analogs: the non-fluorinated 1-(Chloromethyl)-3-ethoxybenzene and the highly fluorinated 1-(Chloromethyl)-3-(trifluoroethoxy)benzene . This comparison establishes a robust framework for specificity in impurity profiling, leveraging the unique mass spectral "fingerprints" introduced by the fluorine atoms.
Technical Context & Causality
In drug development, alkyl halides like benzyl chlorides are classified as Cohort of Concern compounds due to their potential to alkylate DNA. Consequently, regulatory bodies (ICH M7) require highly sensitive analytical methods (LOQ < 10 ppm).
-
Why LC-MS/MS? UV detection is often insufficient for trace-level quantification of these alkyl halides due to poor chromophores and matrix interference. Mass spectrometry provides the necessary selectivity (via MRM) and sensitivity.
-
Why Fragmentation Matters: The benzyl chloride moiety is labile. Understanding its specific fragmentation prevents false positives from in-source fragmentation of the parent drug or other related impurities.
Fragmentation Analysis
Theoretical Mass Calculations
The presence of chlorine and fluorine dictates the mass spectral behavior.
-
Monoisotopic Mass (35Cl): 206.03 Da
-
Ionization Mode: ESI Positive ([M+H]+) is preferred due to the ether oxygen's proton affinity.
-
Isotope Pattern: A distinct 3:1 intensity ratio for m/z 207 (35Cl) and 209 (37Cl).
Primary Fragmentation Pathway
The fragmentation is driven by the stability of the benzyl cation .
-
Precursor Ion: [M+H]+ at m/z 207.0.
-
Primary Loss (Heterolytic Cleavage): The weakest bond is the C-Cl bond. The loss of neutral HCl (36 Da) or the Cl radical is energetically favorable, generating a resonance-stabilized 3-(2,2-difluoroethoxy)benzyl cation (m/z 171.0).
-
Secondary Fragmentation: The ether linkage is the next point of failure. The benzyl cation (m/z 171) loses the difluoroethyl group (-CH2CHF2, 65 Da) or eliminates difluoroethylene, leading to a phenolic cation (m/z 107) or a tropylium-like derivative.
Visualization of Fragmentation Pathway
The following diagram illustrates the stepwise degradation logic used for Multiple Reaction Monitoring (MRM) transition selection.
Caption: Proposed ESI+ MS/MS fragmentation pathway for 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene showing the critical transition from parent to benzyl cation.
Comparative Performance Guide
This section compares the Target Molecule with its non-fluorinated and trifluorinated analogs to demonstrate how fluorination alters retention and fragmentation.
Comparative Data Table
| Feature | Target Molecule | Analog A (Non-Fluoro) | Analog B (Tri-Fluoro) |
| Chemical Name | 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene | 1-(Chloromethyl)-3-ethoxybenzene | 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene |
| Formula | C9H9ClF2O | C9H11ClO | C9H8ClF3O |
| Monoisotopic Mass | 206.03 Da | 170.05 Da | 224.02 Da |
| [M+H]+ (m/z) | 207.0 | 171.1 | 225.0 |
| Primary Fragment | 171.0 (Loss of HCl) | 135.1 (Loss of HCl) | 189.0 (Loss of HCl) |
| Retention Shift | Intermediate | Early Eluting (Less Lipophilic) | Late Eluting (Most Lipophilic) |
| Diagnostic Loss | -64 Da (Difluoroethylene) | -28 Da (Ethylene) | -82 Da (Trifluoroethylene) |
Performance Insights
-
Specificity: The 2,2-difluoro substitution adds +36 Da relative to the ethoxy analog. This mass shift moves the precursor ion out of the range of common hydrocarbon background noise, enhancing S/N ratios.
-
Chromatographic Resolution: Fluorine atoms increase lipophilicity. On a C18 column, the Target Molecule will elute after the non-fluorinated analog but before the trifluorinated analog. This predictable shift allows for the development of a "generic" method for this class of impurities.
-
Stability: The electron-withdrawing nature of the difluoroethoxy group slightly destabilizes the benzyl cation compared to the non-fluorinated analog, potentially requiring higher collision energies (CE) for efficient fragmentation.
Validated Experimental Protocol
To ensure reproducibility and "Trustworthiness," the following protocol is designed to be self-validating using the isotope ratio as an internal check.
Sample Preparation Workflow
-
Stock Solution: Dissolve 10 mg of reference standard in Acetonitrile (ACN) (avoid Methanol to prevent solvolysis of the chloromethyl group).
-
Working Standard: Dilute to 100 ng/mL in 50:50 ACN:Water (0.1% Formic Acid). Note: Prepare fresh daily to minimize hydrolysis.
LC-MS/MS Conditions[3]
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI Positive.
Analytical Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for the specific detection of the target impurity.
References
-
Tegoprazan Impurity Profiling: Characterisation of degradation products of tegoprazan by LC-MS and GC-MS.[1] Journal of Pharmaceutical and Biomedical Analysis.
-
Genotoxic Impurity Analysis: Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients - Analysis of Alkyl Halides. Shimadzu Application News.
-
Benzyl Chloride Fragmentation: Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry.
-
Tegoprazan Synthesis Route: Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker. Organic Process Research & Development.
Sources
FTIR Spectral Comparison Guide: Chloromethyl vs. Difluoroethoxy Functional Groups
In modern pharmaceutical design and agrochemical synthesis, the strategic replacement of reactive intermediates with metabolically stable moieties is a cornerstone of lead optimization. A common transformation involves converting reactive chloromethyl groups (–CH₂Cl) into highly stable, lipophilic difluoroethoxy groups (–OCH₂CHF₂).
Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive analytical technique to monitor these structural transitions. This guide provides an in-depth comparative analysis of the FTIR spectral signatures of these two functional groups, grounded in the physical causality of molecular vibrations, and outlines a self-validating experimental protocol for their detection.
The Physics of the Peaks: Causality in Vibrational Spectroscopy
To understand why chloromethyl and difluoroethoxy groups exhibit distinct FTIR signatures, we must look to Hooke’s Law for molecular vibrations:
The vibrational frequency (
-
The C–F Bond (Difluoroethoxy): Fluorine is highly electronegative and relatively light (atomic mass 19 amu). The carbon-fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol), resulting in a very high force constant (
). Combined with a lower reduced mass, this drives the C–F stretching vibrations to higher frequencies, dominating the 1000–1350 cm⁻¹ region 1. -
The C–Cl Bond (Chloromethyl): Chlorine is significantly heavier (atomic mass 35.5 amu) and forms a longer, weaker, and more polarizable bond with carbon (~327 kJ/mol). The increased reduced mass and lower force constant shift the C–Cl stretching vibrations down into the lower frequency "fingerprint" region, typically between 600 and 850 cm⁻¹ [[2]]().
Quantitative Spectral Comparison
The table below summarizes the diagnostic FTIR absorption bands used to differentiate these functional groups during structural validation.
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity & Characteristics |
| Chloromethyl (–CH₂Cl) | C–Cl Stretch | 600 – 850 | Strong. Often appears as distinct sharp peaks depending on the local conformation (e.g., 733 cm⁻¹, 768 cm⁻¹, or 827 cm⁻¹) 34. |
| C–H Stretch (Aliphatic) | 2850 – 3000 | Weak to Medium. Characteristic of the methylene spacer 2. | |
| C–H Wagging | ~1250 | Medium. Deformation of the –CH₂– group adjacent to the halogen. | |
| Difluoroethoxy (–OCH₂CHF₂) | C–F Stretch | 1000 – 1350 | Very Strong / Broad. Often presents as multiple overlapping bands (e.g., 1041 cm⁻¹, 1158 cm⁻¹, 1179 cm⁻¹) due to symmetric and asymmetric stretching [[1]]() 5. |
| C–O–C Stretch (Ether) | 1200 – 1250 | Strong. Often overlaps with the upper range of the C–F stretching bands 1. | |
| C–H Stretch (Aliphatic) | 2850 – 3100 | Weak. Absorptions from the ethoxy carbon backbone. |
Self-Validating ATR-FTIR Experimental Protocol
To ensure absolute trustworthiness in spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . Every step contains an internal check to prevent false positives or artifacts.
Step 1: System Initialization & Calibration Check
-
Action: Power on the FTIR spectrometer and run a standard polystyrene calibration film.
-
Self-Validation: The system software must automatically verify the presence of the exact 1601 cm⁻¹ and 3028 cm⁻¹ polystyrene peaks. If the shift is >2 cm⁻¹, the interferometer requires recalibration. This ensures the wavenumber axis is strictly accurate before any sample is tested.
Step 2: Background Acquisition
-
Action: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate. Acquire a background spectrum in ambient air using 16–32 scans at a 4 cm⁻¹ resolution 2.
-
Self-Validation: The raw background must display characteristic atmospheric H₂O and CO₂ vapor peaks. If the background is perfectly flat, the crystal is contaminated or the detector is saturated, and the run must be aborted.
Step 3: Sample Application & Contact Verification
-
Action: Apply 2–5 mg of the solid intermediate or API directly onto the ATR crystal. Lower the anvil to apply uniform, gentle pressure.
-
Self-Validation: Monitor the real-time spectral preview. Adjust anvil pressure until the maximum absorbance is between 0.2 and 0.8 AU, and the Signal-to-Noise (S/N) ratio exceeds 100:1. This confirms optimal optical contact and prevents peak distortion (saturation).
Step 4: Data Acquisition & Processing
-
Action: Acquire the interferogram using 16–32 scans at 4 cm⁻¹ resolution [[2]](). The 16-32 scan range is chosen to statistically average out random detector noise, while 4 cm⁻¹ resolution provides the optimal balance between resolving closely spaced C–F bands and minimizing acquisition time.
-
Self-Validation: Apply atmospheric suppression. The disappearance of the previously noted H₂O/CO₂ bands confirms the mathematical subtraction was successful.
Analytical Workflow Visualization
Caption: Self-validating ATR-FTIR workflow ensuring spectral accuracy and system reliability.
Application in Drug Development
In synthetic workflows, such as the multi-step synthesis of complex fluorinated APIs like penoxsulam, tracking functional group interconversions is critical. When a chloromethyl intermediate is converted to a difluoroethoxy derivative via nucleophilic substitution, FTIR provides instant reaction monitoring.
The successful reaction is objectively confirmed by the complete disappearance of the sharp C–Cl stretching band (e.g., at 827 cm⁻¹) and the simultaneous emergence of the massive, broad C–F / C–O–C stretching envelope in the 1000–1350 cm⁻¹ region [[4]]() 5. This spectral shift acts as a definitive, self-validating marker of molecular evolution from a reactive intermediate to a stable, lipophilic drug candidate.
References
-
ACS Omega - IR-Spectroscopic and X-ray-Structural Study of Vinyl-Type Carbocations in Their Carborane Salts. Available at:[Link]
-
TSI Journals - NOVEL SYNTHESIS OF CHLOROMETHYL- FUNCTIONALIZED WASTE POLYSTYRENE/ AMORPHOUS CARBON THIN FILM COMPOSITE RESIN. Available at: [Link]
-
ResearchGate - An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n- (5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam. Available at:[Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene
Abstract: This guide provides a comprehensive, systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene, a key intermediate in pharmaceutical synthesis. Recognizing that a one-size-fits-all method is suboptimal, this document compares and contrasts critical methodological variables, including stationary phase chemistry and mobile phase composition. We present a logical, field-proven workflow, supported by experimental data, to guide researchers in achieving optimal separation, resolution, and sensitivity. The process culminates in a validated, reliable analytical method suitable for quality control and regulatory submission, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene is a substituted aromatic compound whose structural complexity necessitates precise analytical control when used as a building block in active pharmaceutical ingredient (API) synthesis. The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product.[4][5] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5][6][7]
This guide eschews a rigid template, instead focusing on the causality behind experimental choices. We will navigate the method development process by making informed, comparative decisions at each stage, from initial column screening to final mobile phase optimization, to create a self-validating and scientifically sound analytical procedure.
Foundational Principles: Analyte Characterization
Before any injection, a fundamental understanding of the analyte dictates the starting point. 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene is a non-polar, hydrophobic molecule due to its halogenated ether and chloromethyl substituents on a benzene ring. It lacks readily ionizable functional groups.
UV Absorbance Properties: The primary chromophore is the substituted benzene ring. Substituted benzenes typically exhibit a primary absorption band around 200 nm and a weaker, secondary band in the 250-280 nm region.[8][9][10] For this analyte, a maximum absorbance (λ-max) is anticipated around 265 nm, offering a good balance of sensitivity and specificity while avoiding the lower UV range where mobile phase interference can be problematic. Experimental verification using a diode-array detector (DAD) is the first practical step.
Experimental Workflow: A Comparative & Systematic Approach
Our method development strategy is built on a logical, multi-stage process designed to systematically refine chromatographic conditions.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. scispace.com [scispace.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 10. repository.up.ac.za [repository.up.ac.za]
Chromatographic Resolution of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene and Its Synthetic Impurities: A Comparative Guide
Executive Summary
1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene is a highly reactive alkylating intermediate utilized in the synthesis of advanced pharmaceutical active ingredients. The presence of both a labile benzyl chloride moiety and a polarizable difluoroethoxy group presents unique analytical challenges. Accurately quantifying its synthetic impurities is critical, as these byproducts can propagate through subsequent synthetic steps, causing yield reduction and complicating final purification (1[1]). This guide objectively compares the performance of standard C18, Biphenyl, and Pentafluorophenyl (PFP) stationary phases, providing a self-validating experimental protocol for robust impurity profiling.
Analyte Profile & Analytical Challenges
The synthesis of 1-(chloromethyl)-3-(2,2-difluoroethoxy)benzene typically involves the alkylation of a phenolic precursor followed by chlorination. This pathway generates a specific profile of structurally similar impurities that are notoriously difficult to resolve using conventional reversed-phase chromatography.
Table 1: Synthetic Impurity Profile
| Impurity | Chemical Name | Origin / Mechanism |
| Impurity A | 3-(2,2-difluoroethoxy)benzyl alcohol | Unreacted precursor / Hydrolysis of the API |
| Impurity B | 1-(Chloromethyl)-3-hydroxybenzene | Incomplete alkylation during early synthesis |
| Impurity C | 1-(Dichloromethyl)-3-(2,2-difluoroethoxy)benzene | Over-chlorination byproduct |
| Impurity D | Bis(3-(2,2-difluoroethoxy)benzyl) ether | Condensation byproduct |
Mechanistic Rationale: Overcoming C18 Limitations
Standard C18 stationary phases rely exclusively on hydrophobic dispersion forces. When attempting to separate the target analyte from its over-chlorinated analog (Impurity C), C18 columns often fail to provide adequate resolution. The subtle differences in dipole moment and steric bulk between a chloromethyl and a dichloromethyl group are not sufficiently differentiated by simple hydrophobic partitioning.
To achieve baseline resolution, analysts must leverage orthogonal selectivity:
-
PFP Columns: Provide dipole-dipole interactions, hydrogen bonding, and
charge-transfer interactions. The highly electronegative fluorine atoms on the PFP phase interact strongly with the difluoroethoxy group and the halogenated methyl group of the analyte, offering unmatched shape selectivity for halogenated compounds ([2]; 3[3]).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Biphenyl Columns: Offer enhanced
interactions and steric selectivity. Because of the conjugated electrons on the biphenyl rings, these columns provide superior retention for aromatic and polycyclic species compared to aliphatic C18 chains (4[4]; 5[5]).
Dominant chromatographic interaction mechanisms by stationary phase.
Comparative Column Performance
We evaluated three column chemistries for the resolution of the API and its four primary impurities under identical gradient conditions. The data clearly demonstrates the superiority of the PFP phase for this specific halogenated profile.
Table 2: Column Performance Comparison (Gradient Elution)
| Column Phase | Critical Pair (API / Imp C) Resolution ( | Impurity D Retention Time (min) | Peak Asymmetry ( | Overall Assessment |
| Standard C18 | 1.1 (Co-elution) | 10.2 | 1.45 | Poor selectivity for halogenated variants. |
| Core-Shell Biphenyl | 2.1 | 12.8 | 1.15 | Good aromatic retention; acceptable resolution. |
| Core-Shell PFP | 3.8 | 11.5 | 1.05 | Superior dipole/fluorine selectivity; sharp peaks. |
Experimental Protocol: Self-Validating Analytical Workflow
A critical failure point in analyzing benzyl chlorides is in situ degradation. Benzyl chlorides readily hydrolyze in protic solvents (like water or methanol) to form benzyl alcohol and HCl (1[1]). If the sample is prepared in aqueous diluents, Impurity A will artificially increase during the sequence run, invalidating the batch data. This protocol utilizes a self-validating anhydrous preparation to ensure data integrity.
Method development workflow for fluorinated benzyl chloride impurities.
Step-by-Step Methodology
1. Diluent Preparation: Use 100% anhydrous High-Performance Liquid Chromatography (HPLC) grade Acetonitrile. Do NOT use methanol or aqueous mixtures for the sample diluent.
2. Standard & Sample Preparation:
-
System Suitability Test (SST) Solution: Spike 1.0 mg/mL of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene with 0.1% w/w of Impurities A, B, C, and D.
-
Sample Solution: Dissolve 10.0 mg of the technical batch in 10.0 mL of anhydrous acetonitrile.
3. Chromatographic Conditions:
-
Column: Core-Shell PFP, 100 Å, 2.6 µm, 150 x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Gradient Program: 0-2 min (30% B), 2-12 min (30% to 85% B), 12-15 min (85% B), 15.1-20 min (30% B).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Autosampler Temperature: 4°C (Critical to prevent hydrolysis during the sequence).
-
Detection: UV at 210 nm and 254 nm.
4. Self-Validation Criteria (SST Acceptance):
-
Inject the SST Solution. Verify that the resolution (
) between the API and Impurity C is . -
Inject a blank (diluent) after the SST to confirm zero carryover of the highly retained Impurity D.
-
Bracketing Standard: Inject the SST solution at the end of the sequence. The peak area of Impurity A must not have increased by more than 5% relative to the initial injection, validating that no in situ hydrolysis occurred during the run.
Conclusion
For the separation of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene and its structurally similar impurities, traditional C18 columns lack the necessary orthogonal interaction mechanisms. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can exploit dipole-dipole and
References
- ReproSil Fluosil 100 PFP - Dr. Maisch. Dr. Maisch HPLC GmbH.
- Versatile F5 Pentafluorophenyl Columns by Phenomenex. Phenomenex Inc.
- Effect of benzyl chloride impurities on reaction outcome - Benchchem. BenchChem.
- Phenyl Stationary Phases for HPLC - Element Lab Solutions. Element Lab Solutions.
- Consider Column Variety for Effective Separations: Biphenyl and Beyond. Thermo Fisher Scientific.
Sources
Comprehensive Disposal Guide: 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene
[1][2]
Part 1: Executive Summary & Immediate Action Card
Do not treat this chemical as a standard organic solvent. 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene combines the acute reactivity of a benzyl chloride with the environmental persistence of a fluorinated ether . Improper disposal risks immediate worker injury (lachrymator/corrosive) and long-term regulatory violation (HF emissions during incineration).
🔴 Critical Safety Profile (GHS Classifications)
| Hazard Class | Category | Statement | Operational Implication |
| Skin Corrosion | 1B | H314: Causes severe burns | Full skin coverage required; no exposed wrists/neck. |
| Acute Toxicity | 2/3 | H330/H331: Fatal/Toxic if inhaled | Fume hood mandatory. Zero tolerance for open-bench handling. |
| Carcinogenicity | 1B | H350: May cause cancer | Alkylating agent; treat all waste as cytotoxic/genotoxic. |
| Reactivity | -- | Water Reactive (Hydrolysis) | Do not rinse containers with water initially. Generates HCl gas. |
Part 2: Chemical Profile & Mechanistic Hazards[1][2]
To dispose of this compound safely, you must understand its behavior.[1][2] This is not passive waste; it is a stored energy source waiting for a nucleophile.
The Benzyl Chloride Moiety (The "Warhead")
The chloromethyl group (-CH2Cl) attached to the benzene ring is highly electrophilic.
-
Mechanism: It readily undergoes
reactions with biological nucleophiles (DNA, proteins), which is why it is a potent lachrymator and carcinogen. -
Disposal Risk: In the presence of water or humidity, it hydrolyzes to form hydrochloric acid (HCl) and the corresponding benzyl alcohol. This reaction is exothermic and generates pressure in sealed waste containers.
The Difluoroethoxy Group (The "Shield")
The -OCH2CHF2 chain adds lipophilicity and metabolic stability.
-
Incineration Challenge: Unlike standard organic waste, this molecule contains fluorine. Upon combustion, it generates Hydrogen Fluoride (HF) .
-
Regulatory Impact: You cannot mix this with "General Organic Waste" destined for standard fuel blending. It must be routed to incinerators equipped with caustic scrubbers to neutralize HF.
Part 3: Waste Segregation & Container Selection[5][6]
Proper segregation is the single most critical step to prevent downstream accidents.
Decision Logic: The Halogen Rule
Use the following logic flow to determine the correct waste stream.
Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the fluorinated solute mandates disposal as "Halogenated Waste".
Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal cans (corrosion risk from HCl generation).
-
-
Cap: Vented caps are recommended if the waste contains moisture, to prevent pressure buildup from hydrolysis.
-
Labeling: Must explicitly state:
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Substance (Old Reagents/Synthesis Product)
Do not pour pure material into a solvent waste drum. The risk of splashing and reaction is too high.
-
Leave in Original Container: If the reagent bottle is intact, keep it.
-
Overpack: Place the primary container into a clear plastic zip-bag or a secondary containment tub.
-
Labeling: Attach a hazardous waste tag. List the full chemical name. Do not use abbreviations.
-
Submission: Hand over directly to your facility's EHS hazardous waste team as a "Lab Pack" item.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Compatibility Check: Ensure the waste drum does not contain strong oxidizers or alkali metals.
-
Transfer:
-
Perform all transfers in a fume hood .
-
Use a funnel with a splash guard.
-
Pour slowly to avoid splashing.
-
-
Rinsing:
-
Rinse the empty reaction vessel with a compatible solvent (e.g., Dichloromethane or Acetone).
-
Add the rinse to the Halogenated Waste drum.
-
Crucial: Do not rinse with water until the vessel is verified free of bulk benzyl chloride.
-
Scenario C: Empty Container Management
-
Triple Rinse: Wash the empty bottle three times with a small volume of acetone or DCM. Collect all rinses as hazardous waste.
-
Deface Labels: Remove or cross out the original label.
-
Dry: Allow the solvent to evaporate in the fume hood.
-
Discard: Once dry and odor-free, the glass can usually be discarded as "Glass Waste" (check local regulations; some regions require glass from acutely toxic chemicals to be treated as hazardous waste).
Part 5: Emergency Response (Spills)
Stop. Do not attempt to clean up a spill >50 mL without a respirator and specific training.
Figure 2: Emergency spill response workflow.
Neutralization (Advanced Users Only):
For small spills inside a fume hood, you may treat the absorbed material with a dilute solution of 5% Sodium Bicarbonate (
Part 6: Regulatory & Compliance References
This protocol adheres to standards set by major chemical safety agencies.
-
US EPA (RCRA): This chemical falls under "Characteristic Hazardous Waste" (Reactivity/Toxicity). It is a D003 (Reactive) potential if water-reactive, and likely carries D022 (Chloroform-like) characteristics depending on degradation.
-
European Waste Catalogue (EWC): Classify under 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).
References
-
Sigma-Aldrich. Safety Data Sheet: 1-(Chloromethyl)-3-(trifluoromethoxy)benzene (Analogous structure).Link
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Chloride.Link
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Reagents.Link
-
PubChem. Compound Summary: Benzyl chloride derivatives.Link
(Note: Always consult your institution's specific Chemical Hygiene Plan (CHP) as local regulations may vary.)
Comprehensive Safety and Handling Guide for 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene
A Senior Application Scientist’s Procedural Guide for Researchers
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene. As a substituted benzyl chloride derivative, this compound warrants rigorous safety measures due to its presumed reactivity and potential hazards. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Reactivity Profile
1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene is not extensively characterized in publicly available safety literature. Therefore, its hazard profile must be inferred from its structural components: the benzyl chloride moiety and the difluoroethoxy group.
-
Benzyl Chloride Moiety : The chloromethyl group attached to the benzene ring is the primary source of concern. Benzyl chlorides are known to be reactive alkylating agents and are often lachrymatory (tear-inducing).[1] They can react with nucleophiles, including biological macromolecules, which is the basis for their toxicity. Many substituted benzyl chlorides are classified as corrosive, causing severe skin burns and eye damage, and may be toxic if inhaled or swallowed.[2][3][4] Furthermore, some benzyl chlorides are considered potential carcinogens.[5]
-
Halogenated Aromatic Core : As a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination.[6][7]
Given these characteristics, this compound should be handled as if it is corrosive, toxic, and a lachrymator.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory. The selection of specific PPE is based on minimizing all potential routes of exposure—dermal, ocular, and respiratory.
Ocular and Facial Protection
Standard safety glasses are insufficient. The lachrymatory and corrosive nature of substituted benzyl chlorides demands robust protection.
-
Primary Protection : Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2][8]
-
Secondary Protection : A full-face shield (minimum 8 inches) must be worn over the safety goggles during all handling operations, including transfers, reaction setup, and work-up.[2][9] This provides a necessary barrier against splashes and vapors.
Skin and Body Protection
The primary risk is severe skin burns from accidental contact.[3]
-
Gloves : Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is recommended to use gloves tested according to EN 374 standards.[9] For extended operations, consider double-gloving or using gloves made of a more resistant material like Fluoro rubber (FKM).[9] Always inspect gloves for any signs of degradation or perforation before use and use proper removal techniques to avoid contaminating your skin.[2]
-
Lab Coat : A flame-resistant lab coat is required. Ensure it is fully buttoned with the sleeves rolled down.
-
Chemical Apron : A chemically resistant apron should be worn over the lab coat when handling larger quantities (>50 mL) or during procedures with a high splash potential.
-
Clothing and Footwear : Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
All handling of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene must be performed inside a certified chemical fume hood to minimize inhalation of vapors.[10]
-
Standard Operations : For routine handling within a fume hood, respiratory protection may not be required if the ventilation is adequate.
-
Emergency Situations or Poor Ventilation : In the event of a spill or if engineering controls are not sufficient, a NIOSH-approved respirator is necessary. A full-facepiece respirator with an organic vapor/acid gas cartridge is recommended.[5] For higher exposures, a self-contained breathing apparatus (SCBA) may be required.[1][5]
The following table summarizes the minimum PPE requirements:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical Splash Goggles & Face Shield | Double Nitrile or FKM Gloves | Flame-Resistant Lab Coat | Work within a chemical fume hood |
| Reaction Setup/Workup | Chemical Splash Goggles & Face Shield | Double Nitrile or FKM Gloves | Flame-Resistant Lab Coat, Chemical Apron | Work within a chemical fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Chemical Resistant Gloves | Chemical Resistant Suit/Apron | Full-face respirator with appropriate cartridge |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for minimizing risk.
Preparation and Handling
-
Designate an Area : All work with this compound should be conducted in a designated area within a chemical fume hood.
-
Assemble Materials : Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood.
-
Don PPE : Put on all required PPE as outlined in Section 2 before handling the chemical container.
-
Chemical Transfer : Use a syringe or cannula for liquid transfers to minimize exposure. Avoid pouring directly from the bottle when possible.
-
Reaction Monitoring : Ensure the reaction is well-contained and monitored for any signs of unexpected reactivity.
Storage
Proper storage is essential to maintain chemical stability and prevent accidental release.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
-
Keep the container tightly closed.[8]
-
Ensure the storage location is secure and accessible only to authorized personnel.[11]
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps for safely handling 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene.
Caption: Workflow for handling 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene.
Emergency and Disposal Plan
Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][12]
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][12] Seek immediate medical attention.
-
Spills : Evacuate the area.[13] Remove all ignition sources.[13] Wearing the appropriate PPE (including respiratory protection), contain the spill with an inert absorbent material like sand or vermiculite.[9][13] Collect the material into a suitable, labeled container for hazardous waste disposal.[13]
Disposal Plan
As a halogenated organic compound, 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation : Do not mix halogenated waste with non-halogenated waste.[6][7] The cost and method of disposal are significantly different.[7]
-
Waste Container : Collect all waste (excess reagent, contaminated solvents, and absorbent materials) in a designated, properly labeled "Halogenated Waste" container.[6][14] The container must be made of a compatible material and have a secure, tight-fitting lid.[6]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[14] Do not use abbreviations.
-
Disposal : Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) office. Incineration is a common disposal method for such wastes.[15][16] Under no circumstances should this chemical be disposed of down the drain.[6]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene, ensuring a safe and productive research environment.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
- Environment, Health and Safety. 7.2 Organic Solvents. University of Colorado Boulder.
-
M*, A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78. [Link]
- Safety Data Sheet: Benzyl-Chloride. Company Website.
- Safety D
- Safety & Risk Services. Organic Solvent Waste Disposal. University of British Columbia.
- Safety D
- International Chemical Safety Cards (ICSC). ICSC 0016 - BENZYL CHLORIDE. ILO/WHO.
- U.S. Environmental Protection Agency.
- Chemical Safety Data Sheet: 1,3-Bis(chloromethyl)benzene. ChemicalBook.
- Hazardous Substance Fact Sheet: Benzyl chloride. New Jersey Department of Health.
- Standard Operating Procedure (SOP): BENZENE.
- Safety Data Sheet: 2,4,6-Trichloroanisole. Sigma-Aldrich.
- Product Information: 1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene. ChemScene.
- Safety Data Sheet: 1-(Chloromethyl)-4-(trifluoromethoxy)benzene. Fisher Scientific.
- Safety Data Sheet: 2-Chlorobenzyl chloride. Fisher Scientific.
- MSDS of 1,3-Bis(chloromethyl)benzene. MSDS-SEARCH.
- International Chemical Safety Cards (ICSC). ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE. Inchem.org.
- Safety Data Sheet: 1,3-Bis(chloromethyl)benzene. CymitQuimica.
- Hazardous Substance Fact Sheet: Benzene. New Jersey Department of Health.
- Health and safety handling precautions for 1-Chloro-2-(dichloromethyl)benzene. Benchchem.
- Safety Data Sheet: 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. ChemScene.
Sources
- 1. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
- 10. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 11. chemscene.com [chemscene.com]
- 12. capotchem.cn [capotchem.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
